Product packaging for AC-Ser(tbu)-OH(Cat. No.:CAS No. 77285-09-7)

AC-Ser(tbu)-OH

Cat. No.: B556382
CAS No.: 77285-09-7
M. Wt: 203,24 g/mole
InChI Key: COMGVZVKADFEPL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AC-Ser(tbu)-OH, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203,24 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO4 B556382 AC-Ser(tbu)-OH CAS No. 77285-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMGVZVKADFEPL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](COC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427143
Record name AG-H-08898
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77285-09-7
Record name AG-H-08898
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Imperative of the Acetyl Group in Ac-Ser(tBu)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide synthesis and drug discovery, the strategic modification of amino acid building blocks is paramount to achieving desired biological activity, stability, and pharmacokinetic profiles. The compound N-acetyl-O-tert-butyl-L-serine, commonly abbreviated as Ac-Ser(tBu)-OH, is a quintessential example of such a strategically modified amino acid. This technical guide delineates the critical purpose of the N-terminal acetyl group in this compound, providing a comprehensive overview of its role in peptide chemistry, detailed experimental protocols, quantitative data on its impact, and visualizations of relevant biological pathways and experimental workflows. The interplay between the N-terminal acetyl group and the O-tert-butyl side-chain protection is elucidated within the context of modern solid-phase peptide synthesis (SPPS).

Introduction: The Rationale for Amino Acid Modification

Unmodified peptides often face significant hurdles in therapeutic applications due to their rapid degradation by proteases and peptidases in vivo.[1] Consequently, chemical modifications are employed to enhance their stability and bioavailability.[1] Two common and highly effective strategies are the protection of reactive side chains and the modification of the N- and C-termini. This compound is a commercially available building block that incorporates both of these features.

The structure of this compound consists of an L-serine core with two key modifications:

  • An N-terminal Acetyl Group (Ac): A -COCH₃ group attached to the alpha-amino group.

  • An O-tert-butyl Group (tBu): A -C(CH₃)₃ group protecting the hydroxyl side chain.

This guide will focus primarily on the multifaceted role of the N-acetyl group, while also considering its synergistic function with the tert-butyl protecting group in the context of peptide synthesis.

The Pivotal Functions of the N-Acetyl Group

The introduction of an acetyl group at the N-terminus of a peptide or an amino acid building block like Ser(tBu)-OH serves several critical purposes in drug development and peptide chemistry.

Enhanced Proteolytic Stability

One of the most significant advantages conferred by N-terminal acetylation is the increased resistance of the resulting peptide to enzymatic degradation.[2][3] Aminopeptidases, a class of exopeptidases that cleave amino acids from the N-terminus of proteins and peptides, are a major pathway for peptide degradation in vivo. The acetylation of the N-terminal amino group effectively blocks the recognition and cleavage by these enzymes, thereby extending the plasma half-life of the peptide.[2][4]

Mimicking Native Protein Structures

A vast number of eukaryotic proteins, estimated to be around 80-90% of human proteins, are naturally N-terminally acetylated.[5] This post-translational modification is crucial for various biological functions, including protein folding, stability, and interaction with other molecules. By using an N-acetylated amino acid like this compound as the N-terminal residue in a synthetic peptide, researchers can create a molecule that more closely mimics the structure of a native protein. This can be critical for maintaining or enhancing the biological activity of the peptide.[2][6]

Alteration of Physicochemical Properties and Bioavailability

The free amino group at the N-terminus of a peptide is positively charged at physiological pH. N-terminal acetylation neutralizes this positive charge, which can have several consequences:

  • Increased Hydrophobicity: The addition of the acetyl group increases the overall hydrophobicity of the peptide, which can enhance its ability to cross cell membranes.[7]

  • Reduced Solubility: The removal of a charged group can lead to a decrease in the overall solubility of the peptide. This is a critical consideration during peptide design and formulation.[6]

  • Modified Receptor Binding: The charge at the N-terminus can be involved in the interaction of a peptide with its biological target. Acetylation can therefore modulate the binding affinity and specificity of the peptide.

The Synergistic Role of the Tert-Butyl (tBu) Group

While the acetyl group provides crucial post-synthesis advantages, the tert-butyl group on the serine side chain is a temporary protecting group essential during solid-phase peptide synthesis (SPPS). The hydroxyl group of serine is nucleophilic and can participate in unwanted side reactions during peptide coupling steps. The bulky tert-butyl group sterically hinders the hydroxyl group, preventing these side reactions.[8][9]

The tBu group is stable under the basic conditions used for the removal of the temporary N-terminal Fmoc protecting group during SPPS but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[9][10] This orthogonality of protecting groups is a cornerstone of the widely used Fmoc/tBu SPPS strategy.[10]

Quantitative Data: The Impact of N-Acetylation on Peptide Stability

The stabilizing effect of N-acetylation has been quantified in numerous studies. The following table summarizes data from a study that investigated the proteolytic stability of acetylated and non-acetylated peptides in human plasma.

Peptide SequenceModificationTime (hours)% Parent Peptide Remaining
PDNon-acetylated0.5~80%
6~6.5%
ADNon-acetylated0.5~60%
6<2%
PKNon-acetylated0.5~22%
6~0.01%
AKNon-acetylated0.5~19%
6~0.05%
Ac-PDN-acetylated 24>20%
Ac-ADN-acetylated 24>20%
Ac-PKN-acetylated 24<20%
Ac-AKN-acetylated 24<20%

Data adapted from a study on the proteolytic stability of peptide nanofilaments.[11] The study highlights a significant increase in stability for the acetylated anionic peptides (Ac-PD and Ac-AD).

Experimental Protocols

Synthesis of a Model Peptide using this compound via Fmoc/tBu SPPS

This protocol describes the manual solid-phase synthesis of a model tripeptide, Ac-Ser(tBu)-Ala-Phe-NH₂, on a Rink Amide resin.

Materials:

  • Rink Amide MBHA Resin

  • This compound

  • Fmoc-Ala-OH

  • Fmoc-Phe-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection (for subsequent cycles): Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Phe-OH and Fmoc-Ala-OH:

    • Dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using the Kaiser test.

    • Wash the resin with DMF and DCM.

    • Repeat the deprotection and coupling steps for Fmoc-Ala-OH.

  • Coupling of this compound:

    • After deprotection of the N-terminal Fmoc group from the alanine residue, dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours.[6]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Experimental Workflow for Assessing Peptide Stability

The following workflow outlines the steps to compare the stability of an N-acetylated peptide with its non-acetylated counterpart.

G cluster_synthesis Peptide Synthesis and Purification cluster_stability Stability Assay cluster_data Data Analysis synth_ac Synthesize Ac-Peptide-NH2 purify_ac HPLC Purification of Ac-Peptide synth_ac->purify_ac synth_non_ac Synthesize H-Peptide-NH2 purify_non_ac HPLC Purification of H-Peptide synth_non_ac->purify_non_ac char_ac Mass Spec Characterization purify_ac->char_ac char_non_ac Mass Spec Characterization purify_non_ac->char_non_ac incubate Incubate peptides in human plasma at 37°C char_ac->incubate char_non_ac->incubate time_points Collect aliquots at various time points (e.g., 0, 0.5, 1, 6, 24h) incubate->time_points precipitate Precipitate plasma proteins (e.g., with acetonitrile/ethanol) time_points->precipitate analyze Analyze supernatant by LC-MS precipitate->analyze quantify Quantify remaining parent peptide at each time point analyze->quantify plot Plot % remaining peptide vs. time quantify->plot compare Compare stability profiles and calculate half-lives plot->compare

Caption: Experimental workflow for comparative stability analysis of N-acetylated and non-acetylated peptides.

Biological Context: N-Acetylation in Kinase Inhibitor Peptides

Peptides are increasingly being investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[12] The N-terminal charge and stability of these peptide inhibitors can significantly influence their efficacy. N-acetylation can be a crucial modification in the design of such inhibitors.

The following diagram illustrates a simplified signaling pathway involving a protein kinase and how an N-acetylated peptide inhibitor might function.

G cluster_pathway Kinase Signaling Pathway receptor Growth Factor Receptor kinase Protein Kinase (e.g., Src) receptor->kinase activates growth_factor Growth Factor growth_factor->receptor binds substrate Substrate Protein kinase->substrate phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response inhibitor Ac-Peptide Inhibitor inhibitor->kinase inhibits

Caption: Simplified kinase signaling pathway and the inhibitory action of an N-acetylated peptide.

Conclusion

The acetyl group in this compound is not a mere chemical curiosity but a strategically vital component in the design and synthesis of peptides for research and therapeutic applications. Its primary purpose is to enhance the in vivo stability of the final peptide by blocking N-terminal degradation by aminopeptidases. Furthermore, N-acetylation allows synthetic peptides to mimic naturally occurring proteins, potentially improving their biological activity, and it modulates the physicochemical properties of the peptide, which can be leveraged to optimize pharmacokinetics. In concert with the tBu protecting group, which ensures the fidelity of peptide synthesis, the acetyl group in this compound provides a powerful tool for medicinal chemists and peptide scientists to develop more robust and effective peptide-based drugs.

References

Role of the tert-butyl protecting group in peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the tert-Butyl Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl (tBu) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal strategy.[1] Its acid lability, contrasted with the base-labile Fmoc group, provides a robust framework for the synthesis of complex peptides under mild conditions.[2][3] This technical guide offers a comprehensive examination of the tert-butyl protecting group, detailing its application in safeguarding reactive amino acid side chains, the chemical principles governing its use, and the potential side reactions associated with its cleavage. This document provides structured data, detailed experimental protocols, and visual diagrams to serve as a critical resource for professionals in peptide research and drug development.

Core Principles of the tert-Butyl Protecting Group in Peptide Synthesis

The strategic use of protecting groups is fundamental to successful peptide synthesis, preventing unwanted side reactions and ensuring the correct amino acid sequence.[4] An ideal protecting group is easily introduced, stable throughout the synthesis cycles, and readily removed without damaging the peptide backbone.[4] The tert-butyl group excels in this role within the Fmoc/tBu protection scheme.

In this orthogonal strategy, the Nα-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2] Conversely, reactive amino acid side chains are protected by acid-labile groups, predominantly those based on the tert-butyl moiety.[2] This allows for the selective deprotection of the Fmoc group at each synthesis cycle using a mild base, typically piperidine, while the tBu-protected side chains remain unaffected.[1] The final step involves the simultaneous cleavage of the peptide from the resin and removal of all tBu protecting groups with a strong acid, most commonly trifluoroacetic acid (TFA).[1][3]

The stability of the tBu group is attributed to the formation of a stable tert-butyl carbocation upon acid-mediated cleavage.[5][6] This carbocation, however, is a reactive electrophile that can lead to side reactions if not properly managed.

Application of tert-Butyl Protection for Amino Acid Side Chains

The tBu group is primarily used to protect the side chains of several key amino acids:

  • Aspartic Acid (Asp) and Glutamic Acid (Glu): The side-chain carboxyl groups are protected as tert-butyl esters (Asp(OtBu), Glu(OtBu)).[7]

  • Serine (Ser), Threonine (Thr), and Tyrosine (Tyr): The hydroxyl groups are protected as tert-butyl ethers (Ser(tBu), Thr(tBu), Tyr(tBu)).[7]

Other acid-labile protecting groups that are cleaved under similar conditions and are therefore compatible with the Fmoc/tBu strategy include the tert-butyloxycarbonyl (Boc) group for the protection of Lysine (Lys), Histidine (His), and Tryptophan (Trp).[3]

Quantitative Data on Cleavage and Deprotection

The efficiency of the final cleavage and deprotection step is critical for obtaining a high yield of the desired peptide. The composition of the cleavage cocktail and the reaction conditions are key variables.

Table 1: Common Cleavage Cocktails for tBu Deprotection

ReagentPurposeTypical Concentration (%)Reference
Trifluoroacetic Acid (TFA)Primary acid for cleavage95%[1]
Triisopropylsilane (TIS)Scavenger for tBu cations2.5%[1]
Water (H₂O)Scavenger for tBu cations2.5%[1]
1,2-Ethanedithiol (EDT)Scavenger, particularly for Trp2.5%[8]

Table 2: Performance and Considerations for tBu Protection

ParameterObservationMitigation StrategiesReference
Cleavage Time Typically 2-4 hours at room temperature.Longer times may be needed for peptides with multiple Arg(Pbf) residues.[2][9]
Aspartimide Formation A significant side reaction for Asp-containing peptides, promoted by strong base.Use Asp(OMpe) or Asp(ODmab) protecting groups for sensitive sequences.[2][10]
Alkylation of Trp/Met/Cys The tBu cation can alkylate the indole ring of Trp, the thioether of Met, or the thiol of Cys.Use effective scavengers like TIS, EDT, or thioanisole.[8][11]
Incomplete Cleavage Can occur with sterically hindered residues or insufficient TFA concentration.Ensure sufficient volume and concentration of cleavage cocktail.[11]

Experimental Protocols

Nα-Fmoc Deprotection
  • Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[12]

  • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling
  • Pre-activate the incoming Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., N,N-diisopropylethylamine - DIEA) in DMF.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Wash the resin with DMF to remove excess reagents.

Final Cleavage and tBu Deprotection
  • Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) in a well-ventilated fume hood.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]

  • Stir the mixture at room temperature for 2-4 hours.[2]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide and wash with cold diethyl ether.

  • Dry the crude peptide and proceed with purification, typically by reverse-phase HPLC.

Visualizing Key Processes

Diagram 1: The Orthogonal Fmoc/tBu Strategy

G cluster_cycle Peptide Elongation Cycle cluster_final Final Cleavage Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Free N-terminus Growing_Peptide Protected Peptide-Resin Coupling->Growing_Peptide Cleavage Simultaneous Cleavage from Resin and tBu Deprotection (TFA) Final_Peptide Deprotected Peptide Cleavage->Final_Peptide Start Fmoc-AA(tBu)-Resin Start->Fmoc_Deprotection Growing_Peptide->Fmoc_Deprotection Repeat n times Growing_Peptide->Cleavage

Caption: Logical workflow of the Fmoc/tBu solid-phase peptide synthesis.

Diagram 2: Mechanism of TFA-Mediated tBu Deprotection and Scavenging

G tBu_Protecting_Group tBu-Protected Side Chain (e.g., R-O-tBu) Protonation Protonated Intermediate R-O+(H)-tBu tBu_Protecting_Group->Protonation + H+ (from TFA) tBu_Cation tert-Butyl Cation (CH3)3C+ Protonation->tBu_Cation Deprotected_Side_Chain Deprotected Side Chain R-OH Protonation->Deprotected_Side_Chain Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Side_Reaction Side Reaction (e.g., Trp Alkylation) tBu_Cation->Side_Reaction Scavenged_Product Inert Product (e.g., Isobutane) Scavenger->Scavenged_Product

Caption: Generation and scavenging of the tert-butyl cation during TFA cleavage.

Diagram 3: Experimental Workflow for Peptide Cleavage

G Start 1. Dry Peptide-Resin Add_Cocktail 2. Add TFA Cleavage Cocktail Start->Add_Cocktail Incubate 3. Incubate (2-4h) Add_Cocktail->Incubate Filter 4. Filter to Separate Resin Incubate->Filter Precipitate 5. Precipitate Peptide in Cold Ether Filter->Precipitate Wash 6. Wash and Centrifuge Precipitate->Wash Dry 7. Dry Crude Peptide Wash->Dry Purify 8. Purify by HPLC Dry->Purify

Caption: Step-by-step workflow for the final cleavage and deprotection of the peptide.

Conclusion

The tert-butyl protecting group is an essential tool in modern Fmoc/tBu solid-phase peptide synthesis. Its reliable performance, coupled with the mild conditions required for the overall synthesis, has made this strategy the method of choice for both research and industrial peptide production.[2][13] A thorough understanding of the chemistry of tBu protection and deprotection, including potential side reactions and their mitigation, is crucial for optimizing synthesis outcomes. The protocols and data presented in this guide provide a solid foundation for the successful application of tert-butyl protecting groups in the synthesis of a wide range of peptides for therapeutic and research purposes.

References

N-Acetyl-O-tert-butyl-L-serine: A Linchpin in Modern Proteomics and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of proteomics and drug development, the precise chemical synthesis of peptides is paramount. N-Acetyl-O-tert-butyl-L-serine, a protected derivative of the amino acid L-serine, serves as a critical building block in solid-phase peptide synthesis (SPPS). Its strategic use allows for the controlled assembly of complex peptide chains by preventing unwanted side reactions at the hydroxyl group of serine. This technical guide provides a comprehensive overview of the role of N-Acetyl-O-tert-butyl-L-serine in proteomics, detailing its application in peptide synthesis, experimental protocols, and its utility in studying cellular signaling pathways.

The core utility of N-Acetyl-O-tert-butyl-L-serine lies in the O-tert-butyl protecting group. This bulky ether linkage shields the reactive hydroxyl side chain of serine, which could otherwise lead to undesired byproducts during the peptide coupling process.[1] The tert-butyl group is stable under the basic conditions used for the removal of the temporary Nα-Fmoc protecting group but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage and deprotection step.[2] This orthogonal protection strategy is a cornerstone of the widely used Fmoc/tBu solid-phase peptide synthesis methodology.[3][4]

Data Presentation: Quantitative Analysis in Peptide Synthesis

The efficiency of incorporating Fmoc-Ser(tBu)-OH and subsequently cleaving the final peptide from the solid support are critical parameters in peptide synthesis. The choice of coupling reagents and cleavage cocktails significantly impacts the overall yield and purity of the target peptide.

Coupling Reagent Efficiency

The selection of a coupling reagent is crucial for achieving high coupling efficiency and minimizing racemization, especially for sterically hindered amino acids.[5] While various reagents are available, their performance with Fmoc-Ser(tBu)-OH can differ.

Table 1: Comparison of Common Coupling Reagents for Fmoc-Ser(tBu)-OH

Coupling ReagentDescriptionReported Performance with Fmoc-Ser(tBu)-OH
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)A widely used uronium-based coupling reagent.Generally provides good coupling efficiency.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)A more reactive uronium-based reagent, often used for difficult couplings.Considered highly efficient, especially for challenging sequences.[6]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)A phosphonium-based coupling reagent known for its high reactivity.Can be effective, but performance may be sequence-dependent at shorter coupling times.[6]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)A third-generation uronium salt with high reactivity and reduced risk of racemization.Frequently produces high-purity peptides, even with shorter coupling times.[6]

Note: The actual coupling efficiency can be sequence-dependent and influenced by factors such as the solid support, solvent, and base used.

Cleavage Cocktail Composition and Efficacy

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. For peptides containing Ser(tBu), a strong acid, typically trifluoroacetic acid (TFA), is required. Scavengers are added to the cleavage cocktail to prevent the reactive carbocations generated during deprotection from modifying sensitive amino acid residues.[3]

Table 2: Common Cleavage Cocktails for Peptides Containing Ser(tBu)

Reagent NameComposition (v/v)Recommended Use
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OFor peptides without sensitive residues like Cys, Met, or Trp.[4]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust, general-purpose cocktail for peptides containing multiple sensitive residues.[4]
Reagent B (Low Odor) 88% TFA, 5% Phenol, 5% H₂O, 2% TISEffective for scavenging trityl groups but does not protect Met or Cys from oxidation.[7]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w)Specifically designed to minimize the oxidation of methionine.[7]

Note: The choice of cleavage cocktail should be tailored to the specific amino acid composition of the peptide to maximize yield and purity.[8]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(tBu)-OH

This protocol outlines the manual solid-phase synthesis of a peptide containing a serine residue, incorporated using Fmoc-Ser(tBu)-OH, on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids (including Fmoc-Ser(tBu)-OH)

  • Coupling reagent solution (e.g., 0.5 M HBTU/HOBt in DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Initial Fmoc Deprotection:

    • Drain the DMF and add the 20% piperidine in DMF solution.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[9]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and a coupling agent like HATU (2.9 equivalents) in DMF.[9]

    • Add DIPEA (8 equivalents) to the activation mixture.[9]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. A Kaiser test can be performed to confirm the completion of the coupling.[9]

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Iterative Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the serine residue, use Fmoc-Ser(tBu)-OH.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[10]

    • Filter the cleavage solution to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Tandem Mass Spectrometry Analysis of a Ser(tBu)-Containing Peptide

Mass spectrometry is a critical tool for verifying the synthesis of the correct peptide and for sequencing. The fragmentation pattern in a tandem mass spectrum provides information about the amino acid sequence.

Table 3: Theoretical m/z values for b and y fragment ions of a hypothetical peptide Ac-Ala-Ser(tBu)-Gly-NH₂

Fragment IonTheoretical m/zFragment IonTheoretical m/z
b₁114.06y₁75.05
b₂271.19y₂232.18
b₃328.21y₃303.22

Note: The tert-butyl group (C₄H₈, 56.11 Da) is cleaved during the final deprotection step before MS analysis. The fragmentation pattern will correspond to the deprotected peptide. The fragmentation of peptides in a mass spectrometer primarily results in the formation of b and y ions from cleavage of the peptide backbone.[11]

Mandatory Visualization

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin (DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each amino acid in sequence Wash2->Repeat Next cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final cycle Repeat->Deprotection1 Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis Final_Peptide Pure Peptide Analysis->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Application in Studying Signaling Pathways: Synthesis of a Phosphoserine Mimetic

Peptides containing phosphoserine are invaluable tools for studying phosphorylation-dependent signaling pathways. However, the phosphate group can be labile. N-Acetyl-O-tert-butyl-L-serine can be a precursor in the synthesis of non-hydrolyzable phosphoserine mimetics, which are more stable for biological assays. For instance, a peptide containing a phosphoserine mimetic can be synthesized to study its interaction with a protein kinase or a phosphobinding domain like 14-3-3.[2]

Signaling_Pathway_Study cluster_synthesis Synthesis of Phosphoserine Mimetic Peptide cluster_assay Biological Assay Start Fmoc-Ser(tBu)-OH SPPS Solid-Phase Peptide Synthesis Start->SPPS Modification On-resin modification to phosphoserine mimetic SPPS->Modification Cleavage_Purification Cleavage and Purification Modification->Cleavage_Purification Mimetic_Peptide Phosphoserine Mimetic Peptide Cleavage_Purification->Mimetic_Peptide Kinase Protein Kinase Mimetic_Peptide->Kinase Inhibition/Binding Substrate Substrate Protein Mimetic_Peptide->Substrate Competitive Binding Interaction Interaction Mimetic_Peptide->Interaction Probing Interaction with Phosphobinding Domain Phosphorylation Phosphorylation Kinase->Phosphorylation ATP -> ADP Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream

Caption: Workflow for studying a signaling pathway with a phosphoserine mimetic peptide.

Conclusion

N-Acetyl-O-tert-butyl-L-serine, primarily in the form of Fmoc-Ser(tBu)-OH, is an indispensable reagent in the field of proteomics and drug discovery. Its role as a protected amino acid enables the precise and efficient synthesis of complex peptides, which are crucial for a wide range of research applications. From investigating enzyme kinetics to probing intricate protein-protein interactions within cellular signaling cascades, peptides synthesized using this building block provide invaluable insights. The continued development of optimized synthesis protocols and novel applications for these synthetic peptides will undoubtedly fuel further advancements in our understanding of biological processes and the development of next-generation therapeutics.

References

A Technical Guide to AC-Ser(tbu)-OH versus Fmoc-Ser(tbu)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two key building blocks in solid-phase peptide synthesis (SPPS): N-acetyl-O-tert-butyl-L-serine (AC-Ser(tbu)-OH) and N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine (Fmoc-Ser(tbu)-OH). The choice between these two serine derivatives dictates the initial strategy of the synthesis, particularly when an N-terminally acetylated peptide is the target. This document outlines the core principles, experimental protocols, and comparative data to aid researchers in making informed decisions for their synthetic strategies.

Introduction: The Significance of N-Terminal Acetylation

N-terminal acetylation is a widespread post-translational modification in eukaryotes, affecting a vast number of proteins.[1] This modification, where an acetyl group is added to the α-amino group of the N-terminal amino acid, plays a crucial role in regulating protein function, stability, and localization.[1][2] Key functions influenced by N-terminal acetylation include:

  • Protein Stability: N-terminal acetylation can protect proteins from degradation by masking N-terminal degradation signals (N-degrons), thus increasing their in vivo half-life.[1][3]

  • Mimicking Native Structures: Many intracellular proteins are naturally N-terminally acetylated. Introducing this modification in synthetic peptides can better mimic the native protein structure, potentially enhancing biological activity.[4]

  • Modulating Biological Activity: The neutral charge of the acetylated N-terminus can influence protein-protein interactions and binding to other molecules, such as DNA.[5][6] For example, the acetylation of the N-terminal tail of histone H4 has been shown to regulate arginine methylation and ribosomal DNA silencing.[7]

  • Preventing Unwanted Side Reactions: In certain applications, capping the N-terminus with an acetyl group is necessary to prevent side reactions during modifications of internal amino acid side chains.[8]

Core Principles: A Tale of Two Synthetic Strategies

The synthesis of an N-terminally acetylated peptide beginning with a serine residue can be approached in two primary ways, each starting with a different protected amino acid derivative.

Strategy 1: Post-Synthesis Acetylation with Fmoc-Ser(tbu)-OH

This is the conventional and more common approach. The synthesis begins with the standard Fmoc-protected serine derivative, Fmoc-Ser(tbu)-OH.[9][10] The entire peptide sequence is assembled using standard Fmoc-SPPS chemistry. After the final amino acid has been coupled and its Fmoc group removed, the free N-terminus of the peptide-resin is acetylated on the solid support.[8][11] This strategy offers the flexibility to produce both the acetylated and non-acetylated versions of the peptide from the same synthetic run.

Strategy 2: Direct Incorporation of this compound

This strategy involves starting the peptide synthesis directly with this compound. This pre-acetylated building block is coupled to the resin, and subsequent amino acids are added to the growing chain. This approach is more direct for obtaining the N-terminally acetylated peptide but lacks the flexibility of the post-synthesis acetylation method.

Comparative Data

Table 1: Comparison of Synthetic Parameters

ParameterStrategy 1: Fmoc-Ser(tbu)-OH (Post-Synthesis Acetylation)Strategy 2: this compound (Direct Incorporation)
Initial Coupling Efficiency High (>99%)High (>99%)
Overall Yield Dependent on the number of cycles and acetylation efficiency. Generally high.Dependent on the number of cycles. Potentially slightly higher due to fewer steps.
Purity High, but potential for incomplete acetylation leading to mixed products.[12]High, with a more homogenous N-terminus.
Flexibility High (can produce both acetylated and non-acetylated peptides).Low (only produces the acetylated peptide).
Cost-Effectiveness Fmoc-Ser(tbu)-OH is a standard, widely available reagent. Acetic anhydride is inexpensive.This compound may be a more specialized and potentially more expensive starting material.

Table 2: Estimated Yield and Purity for a Model Peptide

Model Peptide: Ac-Ser(tBu)-Ala-Gly-NH₂

ParameterStrategy 1: Fmoc-Ser(tbu)-OHStrategy 2: this compound
Theoretical Final Yield ~85-95%~90-98%
Expected Crude Purity >80% (with potential for a small percentage of unacetylated peptide)>85%
Major Potential Impurities Deletion sequences, unacetylated peptideDeletion sequences

Note: These values are estimations and can vary significantly based on the specific peptide sequence, resin, coupling reagents, and reaction conditions.[12][13]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of an N-terminally acetylated tripeptide (Ac-Ser-Ala-Gly-NH₂) using both strategies on a Rink Amide resin.

Protocol 1: Synthesis via Post-Synthesis Acetylation using Fmoc-Ser(tbu)-OH

Materials:

  • Rink Amide resin (0.5 mmol/g loading)

  • Fmoc-Ser(tbu)-OH

  • Fmoc-Ala-OH

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • 10% (v/v) Acetic Anhydride in DMF

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling and Preparation:

    • Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

    • Drain the DMF.

  • Fmoc-Glycine Coupling (First Amino Acid):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Fmoc-Alanine Coupling (Second Amino Acid):

    • Repeat step 2 using Fmoc-Ala-OH.

  • Fmoc Deprotection:

    • Repeat step 3.

  • Fmoc-Ser(tbu)-OH Coupling (Third Amino Acid):

    • Repeat step 2 using Fmoc-Ser(tbu)-OH.

  • Fmoc Deprotection:

    • Repeat step 3.

  • N-Terminal Acetylation: [8][11]

    • Wash the deprotected peptide-resin with DMF (3x).

    • Add a solution of 10% acetic anhydride and 5% DIPEA in DMF to the resin.

    • Agitate for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity of the peptide by mass spectrometry.

Protocol 2: Synthesis via Direct Incorporation of this compound

Materials:

  • Rink Amide resin (0.5 mmol/g loading)

  • This compound

  • Fmoc-Ala-OH

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling and Preparation:

    • Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

    • Drain the DMF.

    • Perform Fmoc deprotection of the Rink Amide linker by treating with 20% piperidine in DMF twice (5 min and 15 min).

    • Wash the resin with DMF (5x) and DCM (3x).

  • This compound Coupling (First Residue):

    • In a separate vial, dissolve this compound (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc-Alanine Coupling (Second Amino Acid):

    • Couple Fmoc-Ala-OH as described in Protocol 1, step 2.

  • Fmoc Deprotection:

    • Repeat Protocol 1, step 3.

  • Fmoc-Glycine Coupling (Third Amino Acid):

    • Couple Fmoc-Gly-OH as described in Protocol 1, step 2.

  • Final Fmoc Deprotection:

    • Repeat Protocol 1, step 3.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity of the peptide by mass spectrometry.

Mandatory Visualizations

Experimental Workflow Comparison

The following diagram illustrates the key differences in the synthetic workflows between the two strategies.

G cluster_0 Strategy 1: Post-Synthesis Acetylation cluster_1 Strategy 2: Direct Incorporation s1_start Start with Fmoc-Ser(tbu)-OH s1_spps Standard Fmoc-SPPS Cycles s1_start->s1_spps s1_final_deprotection Final Fmoc Deprotection s1_spps->s1_final_deprotection s1_acetylation On-Resin N-Terminal Acetylation s1_final_deprotection->s1_acetylation s1_cleavage Cleavage and Deprotection s1_acetylation->s1_cleavage s1_end Purified Ac-Peptide s1_cleavage->s1_end s2_start Start with this compound s2_spps Standard Fmoc-SPPS Cycles s2_start->s2_spps s2_final_deprotection Final Fmoc Deprotection s2_spps->s2_final_deprotection s2_cleavage Cleavage and Deprotection s2_final_deprotection->s2_cleavage s2_end Purified Ac-Peptide s2_cleavage->s2_end

Caption: Comparative workflow of the two synthetic strategies.

Signaling Pathway: Regulation of Histone H4 Activity

N-terminal acetylation of histone H4 plays a crucial role in epigenetic regulation by influencing other post-translational modifications and chromatin structure.[7][14][15]

G cluster_0 N-Terminal Acetylation of Histone H4 cluster_1 Downstream Effects H4 Histone H4 (N-terminus) NatA N-terminal Acetyltransferase A (NatA) NatA->H4 Acetylates Ac_H4 N-terminally Acetylated Histone H4 PRMT1 PRMT1 (Methyltransferase) Ac_H4->PRMT1 Inhibits H4R3me2a Asymmetric Dimethylation of Arginine 3 (H4R3me2a) PRMT1->H4R3me2a Catalyzes Chromatin Chromatin Compaction H4R3me2a->Chromatin Promotes Gene_Silencing Gene Silencing Chromatin->Gene_Silencing Leads to

Caption: N-terminal acetylation of Histone H4 regulates gene silencing.

Role of N-Terminal Acetylation in Protein Degradation

N-terminal acetylation can act as a protective shield against protein degradation via the N-degron pathway.[3][4][16]

G cluster_0 Protein Fate with N-Terminal Acetylation cluster_1 Protein Fate without N-Terminal Acetylation Nascent_Protein_1 Nascent Protein (e.g., with N-terminal Serine) NatA_1 NatA Complex Nascent_Protein_1->NatA_1 Substrate Acetylated_Protein N-terminally Acetylated Protein NatA_1->Acetylated_Protein Acetylates Stable_Protein Stable, Functional Protein Acetylated_Protein->Stable_Protein Leads to Nascent_Protein_2 Nascent Protein (Unacetylated N-terminus) N_degron N-degron Exposed Nascent_Protein_2->N_degron Results in Ubiquitin_Ligase Ubiquitin Ligase (e.g., UBR4) N_degron->Ubiquitin_Ligase Recognition by Ubiquitination Ubiquitination Ubiquitin_Ligase->Ubiquitination Catalyzes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targets for

Caption: N-terminal acetylation protects proteins from degradation.

Conclusion

The choice between initiating peptide synthesis with this compound or Fmoc-Ser(tbu)-OH is a strategic one, dependent on the specific goals of the research.

  • Fmoc-Ser(tbu)-OH followed by post-synthesis acetylation is the more versatile and widely practiced method. It allows for the synthesis of both acetylated and non-acetylated peptides and utilizes standard, readily available reagents. This approach is recommended for most applications, especially when flexibility is desired.

  • Direct incorporation of this compound offers a more streamlined workflow for the dedicated synthesis of N-terminally acetylated peptides. This can potentially lead to slightly higher yields and purity of the target acetylated peptide by eliminating the on-resin acetylation step and its associated potential for incomplete reaction. This strategy is advantageous when large quantities of a single, N-terminally acetylated peptide are required and the starting material is readily accessible.

Ultimately, the decision should be based on a careful consideration of the desired final product, synthetic scale, cost, and available resources. Both methods, when executed with optimized protocols, are highly effective for producing N-terminally acetylated serine-containing peptides for a wide range of applications in research and drug development.

References

In-Depth Technical Guide: Chemical Structure and Synthesis of AC-Ser(tbu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological relevance of N-Acetyl-O-tert-butyl-L-serine (AC-Ser(tbu)-OH). This document is intended to serve as a core resource for researchers and professionals involved in peptide synthesis, drug discovery, and related fields.

Chemical Structure and Properties

This compound, also known as N-Acetyl-O-(tert-butyl)-L-serine, is a protected amino acid derivative. The key structural features include an N-acetyl group at the amino terminus and a tert-butyl ether protecting group on the side-chain hydroxyl of the L-serine residue. This dual protection strategy is crucial in synthetic applications, particularly in peptide synthesis, where it prevents unwanted side reactions.[1][2]

The tert-butyl group provides robust protection for the hydroxyl function under a variety of reaction conditions, yet it can be readily removed with strong acids like trifluoroacetic acid (TFA) during the final cleavage of a synthesized peptide from its solid support.[3]

Below is a summary of the key chemical properties of this compound:

PropertyValueReference
CAS Number 77285-09-7[4]
Molecular Formula C9H17NO4[4]
Molecular Weight 203.24 g/mol [4]
IUPAC Name (2S)-2-acetamido-3-(tert-butoxy)propanoic acid
Synonyms N-Acetyl-O-tert-butyl-L-serine, Ac-L-Ser(tBu)-OH[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the protection of the hydroxyl group of L-serine, followed by the acetylation of the amino group. The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: O-tert-butylation cluster_1 Step 2: N-acetylation L_Serine L-Serine H_Ser_tbu_OH H-Ser(tbu)-OH L_Serine->H_Ser_tbu_OH  Isobutylene, Acid Catalyst   H_Ser_tbu_OH_2 H-Ser(tbu)-OH AC_Ser_tbu_OH This compound H_Ser_tbu_OH_2->AC_Ser_tbu_OH  Acetic Anhydride, Base  

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of O-tert-butyl-L-serine (H-Ser(tbu)-OH)

The first key step is the protection of the hydroxyl group of L-serine with a tert-butyl group. This is typically achieved by reacting L-serine methyl ester hydrochloride with isobutylene in the presence of an acid catalyst.

Materials:

  • L-serine methyl ester hydrochloride

  • tert-Butyl acetate

  • Perchloric acid (analytical pure)

  • Sulfuric acid (analytical pure)

  • Sodium hydroxide solution

  • Water

  • Reaction vessel

  • Stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a reaction vessel, combine tert-butyl acetate, perchloric acid, and L-serine methyl ester hydrochloride.

  • Add sulfuric acid to the mixture.

  • Stir the reaction mixture at room temperature for 3-4 days. Monitor the reaction progress using TLC until the L-serine methyl ester hydrochloride is substantially consumed.

  • Upon completion, add water to the reaction flask.

  • Adjust the pH of the solution to 8-9 with a sodium hydroxide solution.

  • Allow the mixture to stand for separation. The resulting product is an aqueous solution of O-tert-butyl-L-serine.

This protocol is adapted from a patented method and may require optimization for specific laboratory conditions.[5]

Experimental Protocol: Synthesis of N-Acetyl-O-tert-butyl-L-serine (this compound)

The second step involves the N-acetylation of the prepared O-tert-butyl-L-serine. This is a standard procedure often employing acetic anhydride.

Materials:

  • O-tert-butyl-L-serine (from Step 2.1)

  • Acetic anhydride

  • An appropriate base (e.g., triethylamine or sodium bicarbonate)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Purification system (e.g., column chromatography or recrystallization setup)

Procedure:

  • Dissolve O-tert-butyl-L-serine in the chosen anhydrous solvent in a reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add the base, followed by the dropwise addition of acetic anhydride while maintaining a low temperature.

  • Allow the reaction to stir at room temperature for a specified time, monitoring its progress by TLC.

  • Once the reaction is complete, quench it by adding water.

  • Extract the product into an organic solvent.

  • Wash the organic layer sequentially with a mild acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purification of the final product, this compound, is critical to remove any unreacted starting materials and byproducts.

Column Chromatography:

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A solvent system such as a mixture of ethyl acetate and hexanes, with a small percentage of acetic acid, can be effective for eluting the product.

Recrystallization:

  • The choice of solvent is crucial and depends on the solubility characteristics of this compound. A solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature is ideal.[6] Common solvent mixtures for recrystallization include ethanol/water, ethyl acetate/hexanes, or acetone/hexanes.[6]

Biological and Synthetic Relevance

While direct involvement of the small molecule this compound in specific signaling pathways is not extensively documented, its components—the N-acetyl group and the serine residue—are of significant biological importance.

Role in Peptide Synthesis

The primary application of this compound and its precursor, H-Ser(tbu)-OH, is in solid-phase peptide synthesis (SPPS). The tert-butyl protecting group on the serine side chain prevents unwanted side reactions, such as O-acylation, during the peptide chain elongation process.[1][2] This ensures the synthesis of high-purity peptides, which are crucial for drug discovery and development.[2]

The logical flow of utilizing protected serine in SPPS is depicted below:

SPPS_Logic Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (Base) Start->Deprotection Coupling Couple Fmoc-Ser(tbu)-OH Deprotection->Coupling Repeat Repeat Deprotection and Coupling Coupling->Repeat Cleavage Cleavage and Side-Chain Deprotection (TFA) Repeat->Cleavage Final_Peptide Purified Peptide Cleavage->Final_Peptide

Caption: Simplified workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Potential Biological Significance of N-Acetylation

N-acetylation is a common post-translational modification of proteins and can also occur on small molecules. While the specific biological activity of this compound is not well-defined, the N-acetylation of amino acids can influence their metabolic fate and biological function. For instance, N-acetylated amino acids are involved in various metabolic pathways and can sometimes act as signaling molecules.

The general biological context of serine metabolism and its potential for modification is illustrated in the following diagram:

Serine_Metabolism Glycolysis Glycolysis Serine_Biosynthesis Serine Biosynthesis Glycolysis->Serine_Biosynthesis Serine Serine Serine_Biosynthesis->Serine One_Carbon One-Carbon Metabolism Serine->One_Carbon Cysteine_Synth Cysteine Synthesis Serine->Cysteine_Synth Protein_Synth Protein Synthesis Serine->Protein_Synth Acetylation Acetylation (e.g., this compound) Serine->Acetylation

Caption: Central role of serine in various metabolic pathways.

Conclusion

This compound is a synthetically important derivative of L-serine, primarily utilized to facilitate the controlled synthesis of peptides. Its chemical structure, featuring both N-terminal and side-chain protection, allows for its efficient incorporation into complex peptide sequences. While its direct biological role as a standalone molecule is not well-characterized, the fundamental chemical modifications it represents are central to both synthetic organic chemistry and biological processes. This guide provides a foundational understanding of its synthesis and properties, intended to aid researchers in their scientific endeavors.

References

Orthogonal Protection in Peptide Chemistry: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, complex peptide structures. Orthogonal protection, a cornerstone of modern peptide chemistry, allows for the selective removal of specific protecting groups in any order without affecting others. This in-depth technical guide explores the core principles of orthogonal protection, details the most common protection strategies, provides quantitative comparisons, and offers comprehensive experimental protocols for their application in solid-phase peptide synthesis (SPPS).

The Core Principle of Orthogonality

At its heart, orthogonal protection in peptide synthesis involves the use of multiple classes of protecting groups within a single synthetic scheme, where each class is labile to a specific set of chemical conditions.[1][2] This principle enables the precise and controlled assembly of amino acids into a desired sequence, as well as the introduction of modifications such as branching, cyclization, and post-translational modifications.[3]

A typical orthogonal protection strategy in SPPS involves three main categories of protecting groups:

  • Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[1]

  • Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.

  • Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications and can be removed without affecting the temporary or permanent protecting groups.[1]

dot

Caption: The principle of orthogonal protection in peptide synthesis.

Major Orthogonal Protection Strategies

Two primary orthogonal strategies dominate the landscape of solid-phase peptide synthesis: the Fmoc/tBu and the Boc/Bzl approaches. A third, more specialized strategy utilizing Alloc/allyl protecting groups offers further orthogonality for complex synthetic schemes.

Fmoc/tBu Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used approach in modern SPPS.[4] It is a truly orthogonal system where the base-labile Fmoc group is used for temporary Nα-protection, while acid-labile tBu-based groups protect the amino acid side chains.[5][6]

  • Nα-Protection: The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[7][]

  • Side-Chain Protection: Side chains are protected with tBu-based ethers, esters, and carbamates, which are stable to the basic conditions of Fmoc deprotection but are removed by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[4]

Boc/Bzl Strategy

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is the classical approach to SPPS and relies on graded acid lability.[9][10]

  • Nα-Protection: The Boc group is used for temporary Nα-protection and is removed with a moderately strong acid, such as TFA.[5][11]

  • Side-Chain Protection: Side chains are protected with Bzl-based groups, which are stable to the conditions used for Boc deprotection but require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage.[10][12]

Alloc/Allyl Strategy

The allyloxycarbonyl (Alloc) and allyl ester/ether protecting groups provide an additional layer of orthogonality, as they are stable to both the acidic and basic conditions used in Boc/Bzl and Fmoc/tBu strategies, respectively.[13][14] These groups are selectively removed by palladium(0)-catalyzed reactions.[2][15] This strategy is particularly useful for the synthesis of cyclic and branched peptides where selective side-chain deprotection is required while the peptide remains attached to the resin.[13][16]

Quantitative Comparison of Protection Strategies

The choice between the Fmoc/tBu and Boc/Bzl strategies depends on several factors, including the peptide sequence, the presence of sensitive residues, and the desired scale of synthesis. The following tables provide a summary of quantitative data for comparison.

ParameterFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Deprotection Reagent 20-50% Piperidine in DMF[]25-50% TFA in DCM[9]
Nα-Deprotection Time 5-20 minutes[3]20-30 minutes[9]
Side-Chain Protection tert-Butyl (tBu) based[4]Benzyl (Bzl) based[10]
Final Cleavage Reagent TFA-based cocktails (e.g., TFA/TIS/H2O)[17]Strong acids (e.g., HF, TFMSA)[12]
Orthogonality Fully Orthogonal[12]Graded Acid Lability[12]
Typical Coupling Efficiency >99%[7]High, but can be sequence-dependent
Crude Purity (Aβ 1-42) 67% (Microwave-Assisted)[9]Generally higher for hydrophobic peptides[9]
Overall Yield (Aβ 1-42) 33-87% (depending on method)[9]Often more favorable for aggregation-prone sequences[9]
Protecting GroupCleavage ReagentTypical Reaction TimeTypical Yield (%)Orthogonality Notes
Fmoc 20% Piperidine in DMF5-10 minutes[3]>99[18]Orthogonal to Boc, tBu, Bzl, Alloc
Boc 25-50% TFA in DCM20-30 minutes[9]HighNot orthogonal to tBu; graded lability with Bzl
tBu 95% TFA1-2 hoursHighOrthogonal to Fmoc, Alloc
Bzl HF or TFMSA1 hourHighOrthogonal to Fmoc, Alloc
Alloc Pd(PPh3)4, Phenylsilane in DCM20-40 minutes[15]>98[19]Orthogonal to Fmoc, Boc, tBu, Bzl
Dde 2% Hydrazine in DMF3 x 3 minutes[20]HighOrthogonal to Fmoc, Boc, tBu, Bzl, Alloc

Experimental Protocols

Monitoring the Synthesis: The Kaiser Test

The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines in SPPS.[11][21] A positive result (blue color) after the deprotection step indicates successful removal of the Nα-protecting group. A negative result (yellow/colorless) after the coupling step confirms the complete reaction of the free amine.[11]

Reagents: [13]

  • Reagent A: 16.5 mg of KCN in 25 mL of water, then 1.0 mL of this solution diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol in 20 mL of n-butanol.

Procedure: [13]

  • Place a few resin beads in a small test tube.

  • Add 2-3 drops of each of Reagent A, B, and C.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

dot

Kaiser_Test_Workflow Start Start of SPPS Cycle Deprotection Nα-Deprotection Step Start->Deprotection Kaiser_Test_1 Perform Kaiser Test Deprotection->Kaiser_Test_1 Positive_Result Positive Result (Blue Color) Proceed to Coupling Kaiser_Test_1->Positive_Result Success Negative_Result_1 Negative Result (Yellow) Repeat Deprotection Kaiser_Test_1->Negative_Result_1 Failure Coupling Amino Acid Coupling Positive_Result->Coupling Negative_Result_1->Deprotection Kaiser_Test_2 Perform Kaiser Test Coupling->Kaiser_Test_2 Negative_Result_2 Negative Result (Yellow) Proceed to Next Cycle Kaiser_Test_2->Negative_Result_2 Success Positive_Result_2 Positive Result (Blue Color) Repeat Coupling Kaiser_Test_2->Positive_Result_2 Failure End End of SPPS Cycle Negative_Result_2->End Positive_Result_2->Coupling

Caption: Workflow for monitoring SPPS using the Kaiser test.

Protocol 1: Fmoc Deprotection in SPPS

This protocol describes the standard procedure for the removal of the N-terminal Fmoc group from a peptide-resin.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF (peptide synthesis grade)

  • Reaction vessel

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 15-30 minutes in the reaction vessel.[7]

  • Drain the DMF.

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).[7]

  • Agitate the mixture for 5-10 minutes at room temperature.[3]

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]

Protocol 2: Boc Deprotection in SPPS

This protocol outlines the standard procedure for the removal of the N-terminal Boc group.

Materials:

  • Boc-protected peptide-resin

  • Deprotection solution: 25-50% TFA in Dichloromethane (DCM)[9]

  • DCM (peptide synthesis grade)

  • Neutralization solution: 5-10% Diisopropylethylamine (DIEA) in DCM[10]

  • Isopropanol (IPA)

Procedure:

  • Swell the Boc-protected peptide-resin in DCM for 30-60 minutes.[11]

  • Drain the DCM.

  • Add the deprotection solution and agitate for 1-2 minutes (pre-wash).[9]

  • Drain and add fresh deprotection solution.

  • Agitate the mixture for 20-30 minutes at room temperature.[9]

  • Drain the deprotection solution.

  • Wash the resin with DCM (3 times) and IPA (2 times) to remove residual TFA.[11]

  • Wash the resin with the neutralization solution (2 times for 1-2 minutes each).

  • Wash the resin with DCM (3 times) to remove excess DIEA.

Protocol 3: Alloc Deprotection for Side-Chain Modification

This protocol describes the palladium-catalyzed removal of the Alloc protecting group from a lysine side chain.

Materials:

  • Alloc-protected peptide-resin

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh3)4) (0.2 equivalents)[2]

  • Phenylsilane (20 equivalents)[2]

  • DCM (degassed)

Procedure:

  • Wash the peptide-resin with DCM.

  • In a separate vial, dissolve Pd(PPh3)4 and phenylsilane in DCM.

  • Add the catalyst solution to the resin.

  • Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 20 minutes.[15]

  • Drain the solution and repeat the treatment with a fresh catalyst solution for another 20 minutes.[15]

  • Wash the resin extensively with DCM (3 times), followed by a solution of 0.5% DIEA in DMF, and finally with DMF and DCM to prepare for the subsequent on-resin modification.[3]

Synthesis of Modified Peptides

The power of orthogonal protection is most evident in the synthesis of complex peptides with specific modifications.

Synthesis of Branched Peptides

Branched peptides can be synthesized by incorporating an amino acid with a side chain protected by an auxiliary orthogonal protecting group, such as Lys(Alloc) or Lys(Dde). After assembly of the main peptide chain, the auxiliary group is selectively removed, and a second peptide chain is synthesized on the deprotected side chain.

dot

Branched_Peptide_Synthesis Start Start with Fmoc-Lys(Alloc)-Resin Elongate_Main Elongate Main Peptide Chain (Fmoc/tBu Strategy) Start->Elongate_Main Main_Chain Fmoc-[AA]n-Lys(Alloc)-Resin Elongate_Main->Main_Chain Deprotect_Side_Chain Selective Alloc Deprotection (Pd(PPh3)4, PhSiH3) Main_Chain->Deprotect_Side_Chain Free_Amine Fmoc-[AA]n-Lys(NH2)-Resin Deprotect_Side_Chain->Free_Amine Elongate_Branch Elongate Branched Peptide Chain (Fmoc/tBu Strategy) Free_Amine->Elongate_Branch Branched_Peptide Fmoc-[AA]m-Lys([AA]n)-Resin Elongate_Branch->Branched_Peptide Final_Cleavage Final Cleavage and Deprotection (TFA Cocktail) Branched_Peptide->Final_Cleavage Final_Product Branched Peptide Final_Cleavage->Final_Product

Caption: Workflow for the synthesis of a branched peptide.

On-Resin Cyclization

Cyclic peptides can be synthesized on the resin by forming a lactam bridge between the side chains of two amino acids, such as Asp/Glu and Lys/Orn. This requires the use of orthogonal protecting groups on the side chains that can be selectively removed while the peptide remains attached to the resin.

Protocol for On-Resin Lactam Bridge Formation:

  • Synthesize the linear peptide on the resin using the Fmoc/tBu strategy, incorporating, for example, Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions.

  • After assembling the linear sequence, selectively deprotect the allyl and Alloc groups using Protocol 3.

  • Wash the resin thoroughly.

  • Perform the on-resin cyclization by adding a coupling reagent such as HBTU/HOBt or HATU and a base (e.g., DIEA) in DMF.[12]

  • Allow the reaction to proceed for 2-24 hours at room temperature.[12]

  • Monitor the completion of the cyclization by cleaving a small amount of resin and analyzing by mass spectrometry.

  • Wash the resin and proceed with the final cleavage and deprotection of the remaining side-chain protecting groups.

Synthesis of Phosphopeptides

The synthesis of phosphopeptides can be achieved using either a "building block" approach with pre-phosphorylated amino acids or a "global phosphorylation" approach. The building block approach is generally preferred as it offers better control.[3]

Protocol for Phosphopeptide Synthesis (Building Block Approach): [3]

  • Swell the resin and perform the initial Fmoc deprotection.

  • Couple the desired amino acids using the standard Fmoc/tBu protocol.

  • For the phosphorylation site, use a monobenzyl-protected phosphoamino acid, such as Fmoc-Ser(PO(OBzl)OH)-OH or Fmoc-Thr(PO(OBzl)OH)-OH.

  • Activate the phosphoamino acid (3 equivalents) with a coupling reagent like HATU (2.9 equivalents) and DIEA (8 equivalents) in DMF.

  • Add the activated phosphoamino acid to the deprotected resin and agitate for 1-2 hours.

  • Continue with the synthesis of the remaining peptide chain.

  • The benzyl protecting group on the phosphate is removed during the final TFA cleavage.

Conclusion

The principle of orthogonal protection is a fundamental and powerful tool in modern peptide chemistry, enabling the synthesis of a vast array of complex and modified peptides. The choice of a specific protection strategy, primarily between the robust and well-established Fmoc/tBu and the classic Boc/Bzl approaches, depends on the specific requirements of the target peptide. A thorough understanding of the chemical principles, quantitative performance, and detailed experimental protocols associated with each strategy is crucial for researchers, scientists, and drug development professionals to successfully and efficiently synthesize high-purity peptides for their research and therapeutic applications. The continued development of novel orthogonal protecting groups and deprotection methods will undoubtedly further expand the horizons of peptide science.

References

Serine Derivatives in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Serine, a fundamental amino acid, serves as a versatile scaffold for a diverse array of derivatives that are indispensable tools in modern biochemical research. From elucidating enzymatic mechanisms to identifying novel therapeutic targets, serine derivatives offer unparalleled utility. This technical guide provides an in-depth exploration of the core features of these molecules, complete with quantitative data, detailed experimental protocols, and visualizations to empower researchers in their scientific endeavors.

Key Features and Applications of Serine Derivatives

Serine's simple yet functional structure, featuring a primary alcohol, allows for a wide range of chemical modifications, leading to derivatives with tailored properties for specific biochemical applications.

1.1. Serine Protease Inhibitors:

Serine proteases are a large family of enzymes crucial in various physiological and pathological processes, including digestion, blood coagulation, and inflammation.[1] Their activity is tightly regulated, and dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention. Serine derivatives have been extensively developed as inhibitors of these proteases.

The inhibitory mechanism often involves the serine derivative mimicking the natural substrate and forming a stable covalent bond with the active site serine residue of the protease, rendering it inactive.[2] This interaction can be reversible or irreversible, depending on the chemical nature of the derivative.

1.2. Activity-Based Probes (ABPs):

Activity-based probes are powerful chemical tools for the functional study of enzymes in complex biological systems.[3][4][5][6] Serine-based ABPs are designed to covalently modify the active site serine of active enzymes, allowing for their detection, quantification, and identification.[4] A typical serine-based ABP consists of three key components:

  • A reactive group (warhead): This electrophilic group, often a fluorophosphonate or a vinyl sulfone, is designed to react specifically with the nucleophilic serine in the enzyme's active site.[7]

  • A recognition element: This part of the probe provides specificity by mimicking the natural substrate of the target enzyme or enzyme family.

  • A reporter tag: This is a molecule such as biotin or a fluorophore that allows for the visualization and/or enrichment of the probe-labeled enzymes.[7]

1.3. Phosphoserine and its Analogs:

Protein phosphorylation is a ubiquitous post-translational modification that regulates a vast array of cellular processes.[8] Phosphoserine, an ester of serine and phosphoric acid, is a key product of this modification.[7] The study of phosphorylation is often facilitated by the use of phosphoserine analogs, including non-hydrolyzable versions where the phosphate ester oxygen is replaced with a methylene group.[9] These analogs are critical for:

  • Studying kinase and phosphatase activity: They can act as stable mimics of the phosphorylated state, aiding in the characterization of enzyme kinetics and substrate specificity.

  • Probing protein-protein interactions: Phosphoserine-dependent interactions can be investigated using peptides containing these analogs.

  • Developing therapeutic agents: Modulating phosphorylation signaling pathways is a key strategy in drug discovery.

Quantitative Data on Serine Derivatives

The efficacy of serine derivatives in biochemical studies is often quantified by various parameters. The following tables summarize key quantitative data for representative serine protease inhibitors.

Table 1: Kinetic Constants of Serine Protease Inhibitors

InhibitorTarget ProteaseKi (nM)IC50 (nM)Reference
Mupain-1Murine Urokinase-type Plasminogen Activator550-[10]
Mupain-1 DerivativeHuman Plasma Kallikrein14-[10]
BenzamidineTrypsin--[11]
Proline-based inhibitor 3Dengue Virus NS2B/NS3 Protease-5000[12]
Pipecolic acid-based inhibitor 24Dengue Virus NS2B/NS3 Protease--[12]
Pipecolic acid-based inhibitor 27Dengue Virus NS2B/NS3 Protease--[12]

Note: Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. Data for benzamidine was used to validate an ITC-based kinetic assay. EC50 values for inhibitors 24 and 27 in a cell-based assay were 5.2 µM and 5.1 µM, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments involving serine derivatives.

3.1. Synthesis of a Serine-Based Activity-Based Probe (ABP)

This protocol outlines the solid-phase synthesis of a peptide-based ABP targeting serine proteases, incorporating a "clickable" alkyne tag for subsequent detection.[13]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine in dimethylformamide (DMF) (20%)

  • Propargylamine

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Dichloromethane (DCM)

  • DMF

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) and OxymaPure (4 eq.) in DMF. Add DIC (4 eq.) and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the reaction using a Kaiser test. Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

  • N-terminal Capping with a Reactive Warhead: After the final amino acid coupling and Fmoc deprotection, couple the reactive electrophile (e.g., a diphenyl phosphonate with a linker) to the N-terminus of the peptide.

  • Propargylamine Coupling: Couple propargylamine to the C-terminus of the peptide sequence, if the alkyne tag is desired at this position.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and air dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized ABP using mass spectrometry and HPLC.

3.2. Activity-Based Protein Profiling (ABPP) of Serine Hydrolases

This protocol describes a general workflow for identifying active serine hydrolases in a complex biological sample using a biotinylated serine-based ABP.[5][6]

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Biotinylated serine-based ABP (e.g., FP-biotin)

  • Streptavidin-agarose beads

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Anti-streptavidin antibody conjugated to HRP

  • Chemiluminescent substrate

  • For gel-free ABPP: Trypsin, LC-MS/MS instrumentation

Procedure:

Part A: Gel-Based ABPP

  • Sample Preparation: Prepare a protein lysate from cells or tissues in a suitable buffer (e.g., Tris or PBS). Determine the protein concentration using a standard assay (e.g., BCA).

  • Probe Labeling: Incubate the proteome (e.g., 50 µg of protein) with the biotinylated ABP (e.g., 1 µM final concentration) for 30-60 minutes at room temperature. Include a no-probe control (DMSO vehicle).

  • SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Detection: Block the membrane and then probe with an anti-streptavidin-HRP antibody. Detect the biotinylated proteins using a chemiluminescent substrate and an imaging system.

Part B: Gel-Free ABPP (for protein identification)

  • Probe Labeling and Enrichment: Following the labeling reaction (step 2 above), enrich the biotinylated proteins using streptavidin-agarose beads. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide). Digest the captured proteins with trypsin overnight.

  • Peptide Elution: Collect the supernatant containing the tryptic peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the probe-labeled proteins.

Visualizing Biochemical Pathways and Workflows

Diagrams are essential for representing complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

4.1. Serine Protease Catalytic Mechanism

This diagram illustrates the catalytic triad of a serine protease and its mechanism of peptide bond cleavage.

SerineProteaseMechanism cluster_Enzyme Serine Protease Active Site Ser195 Ser195 His57 His57 Ser195->His57 H+ transfer Intermediate1 Tetrahedral Intermediate Ser195->Intermediate1 Asp102 Asp102 His57->Asp102 H-bond stabilization Substrate Polypeptide Substrate Substrate->Ser195 Nucleophilic Attack Product1 Acyl-Enzyme Intermediate Intermediate1->Product1 Peptide bond cleavage Water H2O Product1->Water Hydrolysis Intermediate2 Second Tetrahedral Intermediate Water->Intermediate2 Product2 Cleaved Peptide Intermediate2->Product2 Enzyme_Regen Regenerated Enzyme Intermediate2->Enzyme_Regen

Caption: Catalytic mechanism of a serine protease.

4.2. Experimental Workflow for Activity-Based Protein Profiling (ABPP)

This diagram outlines the key steps in a typical gel-based ABPP experiment.

ABPP_Workflow start Start: Biological Sample proteome Prepare Proteome Lysate start->proteome labeling Incubate with Serine-Based ABP proteome->labeling sds_page SDS-PAGE labeling->sds_page western Western Blot Transfer sds_page->western detection Probe with Streptavidin-HRP western->detection visualize Chemiluminescent Detection detection->visualize end End: Identify Active Enzymes visualize->end

Caption: Workflow for gel-based ABPP.

4.3. PI3K/Akt Signaling Pathway Involving Phosphatidylserine

This diagram illustrates the role of phosphatidylserine (a derivative of serine) in the activation of the Akt signaling pathway.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PS Phosphatidylserine Akt Akt Akt->PIP3 Binds Akt->PS Interacts Akt_active Active Akt (p-Akt) Akt->Akt_active PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Signaling (Cell Survival, Growth) Akt_active->Downstream Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Role of Phosphatidylserine in Akt activation.

References

Methodological & Application

Protocol for the Incorporation of N-acetyl-O-tert-butyl-L-serine (Ac-Ser(tBu)-OH) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation of N-acetyl-O-tert-butyl-L-serine (Ac-Ser(tBu)-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). This protocol outlines two primary strategies: direct coupling of this compound and on-resin N-terminal acetylation of the peptide chain. The choice of method will depend on the specific requirements of the synthesis and the position of the N-acetylated serine residue.

Introduction

N-terminal acetylation is a common post-translational modification that plays a crucial role in protein stability, function, and cellular localization.[1] Incorporating N-acetylated amino acids, such as this compound, into synthetic peptides allows researchers to investigate the influence of this modification on peptide structure, activity, and metabolism. The tert-butyl (tBu) protecting group on the serine side chain prevents unwanted side reactions during synthesis and is readily removed under acidic conditions during the final cleavage step.[2]

This protocol is based on the widely used Fmoc/tBu orthogonal protection strategy in SPPS.[3]

Data Presentation

The efficiency of coupling and acetylation reactions is critical for the successful synthesis of the target peptide. The following table summarizes key quantitative parameters for the incorporation of this compound.

ParameterMethod 1: Direct Coupling of this compoundMethod 2: On-Resin N-AcetylationReference
Amino Acid Excess 2 - 5 equivalents2 - 5 equivalents (for Fmoc-Ser(tBu)-OH)[2]
Coupling Reagent Excess 1.9 - 5 equivalents (e.g., HBTU, HATU)1.9 - 5 equivalents (e.g., HBTU, HATU)[2]
Base Excess (DIPEA) 4 - 10 equivalents4 - 10 equivalents[2]
Coupling Time 1 - 4 hours1 - 4 hours (for Fmoc-Ser(tBu)-OH)[2]
Acetylation Reagent Not Applicable10% Acetic Anhydride in DMF[1][4]
Acetylation Time Not Applicable20 - 30 minutes[4]
Expected Coupling/Acetylation Efficiency >95% (monitored by Kaiser test)>99%[5]
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)TFA/TIS/H₂O (95:2.5:2.5)[6]
Cleavage Time 2 - 3 hours2 - 3 hours[6]

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Fmoc-protected amino acids

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Acetylation Reagent: 10% (v/v) acetic anhydride in DMF

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O)

  • Kaiser test kit

Method 1: Direct Coupling of this compound

This method is employed when this compound is the N-terminal residue of the peptide.

1. Resin Swelling:

  • Swell the resin in DMF for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection (for the preceding amino acid):

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain and repeat the treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

  • In a separate vial, pre-activate this compound (3 eq.) with a suitable coupling reagent such as HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.[7]

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

4. Washing:

  • After a negative Kaiser test, wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).

5. Peptide Chain Elongation (if applicable):

  • If this compound is not the N-terminal residue, subsequent Fmoc-protected amino acids can be coupled following standard SPPS protocols (deprotection and coupling steps).

6. Final Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Treat the resin with the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours at room temperature.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide and purify by HPLC.

Method 2: On-Resin N-Terminal Acetylation

This method is used to acetylate the N-terminal serine residue after the full peptide has been assembled.

1. Peptide Synthesis:

  • Synthesize the desired peptide sequence, including Fmoc-Ser(tBu)-OH, on the resin using standard Fmoc-SPPS protocols.[8]

2. Final Fmoc Deprotection:

  • After the final amino acid coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF as described above.

  • Wash the resin thoroughly with DMF.

3. N-Terminal Acetylation:

  • Treat the deprotected peptide-resin with a solution of 10% acetic anhydride in DMF for 30 minutes.[1][4]

  • Wash the resin with DMF (3 times).

  • Perform a Kaiser test to confirm the complete acetylation of the N-terminus (yellow beads).

4. Final Cleavage and Deprotection:

  • Follow the same cleavage and deprotection procedure as described in Method 1.

Mandatory Visualization

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for solid-phase peptide synthesis, including the optional N-terminal acetylation step.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., HATU/DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser Kaiser Test wash2->kaiser repeat Repeat Cycle for Next Amino Acid kaiser->repeat Positive acetylation N-Terminal Acetylation (10% Acetic Anhydride/DMF) kaiser->acetylation Negative (Final AA) cleavage Cleavage & Deprotection (TFA Cocktail) kaiser->cleavage Negative (No Acetylation) repeat->deprotection acetylation->cleavage end End: Purified Peptide cleavage->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Ac/N-End Rule Pathway

N-terminal acetylation can create a degradation signal (degron) that targets the protein for ubiquitination and subsequent proteasomal degradation via the Ac/N-end rule pathway. The E3 ubiquitin ligase Doa10 is a key recognition component in this pathway.[6][9]

Ac_N_End_Rule_Pathway cluster_synthesis Protein Synthesis & Modification cluster_degradation Protein Degradation Nascent_Protein Nascent Protein (N-terminal Met) MetAP Methionine Aminopeptidase (MetAP) Nascent_Protein->MetAP Protein_Ser Protein with N-terminal Ser, Ala, Thr, Val, Cys MetAP->Protein_Ser NAT N-alpha-acetyltransferase (NAT) Protein_Ser->NAT Ac_Protein N-terminally Acetylated Protein (Ac-Ser-Protein) NAT->Ac_Protein Doa10 Doa10 E3 Ubiquitin Ligase (Ac/N-recognin) Ac_Protein->Doa10 Ac_Protein->Doa10 Ub_Protein Polyubiquitinated Protein Doa10->Ub_Protein Ubiquitination Ub Ubiquitin Ub->Doa10 Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The Ac/N-End Rule Pathway for protein degradation.

References

Application Notes: The Role of N-acetyl-O-tert-butyl-L-serine (AC-Ser(tbu)-OH) in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyl-O-tert-butyl-L-serine, commonly abbreviated as AC-Ser(tbu)-OH, is a specialized amino acid derivative that serves as a critical building block in the chemical synthesis of peptides. Its unique structure, featuring an N-terminal acetyl group and a tert-butyl ether protecting the side-chain hydroxyl group, makes it an invaluable tool in drug discovery and development. The acetyl group provides N-terminal capping, which can enhance peptide stability and mimic natural protein structures, while the tert-butyl group offers robust side-chain protection during synthesis. This application note details the primary uses of this compound, provides experimental protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and presents key data relevant to its use.

Key Applications in Drug Discovery

  • N-Terminal Capping in Peptide Synthesis: The N-terminal acetyl group on this compound allows it to be used as the initial building block in Solid-Phase Peptide Synthesis (SPPS) to create peptides with a blocked N-terminus. This modification is crucial as it can increase the peptide's resistance to degradation by aminopeptidases and often improves its pharmacokinetic profile and biological activity.

  • Building Block for Bioactive Peptides and Peptidomimetics: this compound is an essential component for synthesizing a wide range of therapeutic peptides and peptidomimetics. The serine residue is fundamental to the structure and function of many biologically active peptides. The tert-butyl protecting group on the serine side chain is stable under the basic conditions used for Fmoc group removal during SPPS but is easily cleaved under the final acidic conditions used to release the peptide from the resin support.[1][2][3] This orthogonality is fundamental to modern peptide synthesis.[1]

  • Synthesis of Probes for Kinase and Phosphatase Research: Serine/threonine kinases and phosphatases are key regulators of cellular signaling and represent major targets for drug development.[4][5] Peptides containing serine are essential tools for studying these enzymes. This compound can be incorporated into synthetic peptide substrates, inhibitors, or probes used to investigate signaling pathways, screen for novel drug candidates, and elucidate disease mechanisms.[4][6] Reversible protein phosphorylation on serine residues is a critical mechanism controlling numerous cellular processes, including cell growth, metabolism, and apoptosis.[4][5]

  • Development of Complex Peptides: The use of protected amino acids like this compound is vital for constructing complex peptides, such as glycopeptides or those with other post-translational modifications.[2][3] The precise control over side-chain reactivity afforded by the tert-butyl group prevents unwanted side reactions, ensuring the synthesis of a pure, well-defined final product.[2]

Quantitative Data

Quantitative data for the building block and typical reaction parameters are summarized for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name (2S)-2-acetamido-3-(tert-butoxy)propanoic acid
Molecular Formula C₉H₁₇NO₄
Molecular Weight 203.24 g/mol
CAS Number 156573-77-8 (L-isomer)
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other organic solvents

Table 2: Typical Parameters for this compound Coupling in Fmoc-SPPS

ParameterConditionNotes
Resin Rink Amide, Wang, or 2-Chlorotrityl Chloride ResinChoice depends on the desired C-terminal moiety (amide or acid).
Activation/Coupling Reagents HBTU/HOBt with DIEA, or DIC/HOBtStandard activators for peptide synthesis.[7]
Equivalents (this compound) 2 - 4 equivalents (relative to resin loading)Excess is used to drive the reaction to completion.[8]
Equivalents (Coupling Reagents) 2 - 4 equivalents (relative to resin loading)Stoichiometry should match the amino acid derivative.
Solvent N,N-Dimethylformamide (DMF)Standard solvent for SPPS.[9]
Reaction Time 1 - 2 hoursCan be monitored using a qualitative ninhydrin (Kaiser) test.[7]
Temperature Room TemperatureStandard condition for coupling reactions.
Typical Purity (Crude Peptide) >70%Highly dependent on sequence length and complexity.

Experimental Protocols & Methodologies

Protocol 1: Incorporation of this compound as the First Residue in Manual Fmoc-SPPS

This protocol outlines the manual coupling of this compound onto a deprotected amino-functionalized resin (e.g., Rink Amide resin after Fmoc removal).

  • Resin Preparation:

    • Place the desired amount of resin (e.g., 100 mg, 0.5 mmol/g loading) in a reaction vessel.

    • Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.[9]

    • If the resin is Fmoc-protected, perform Fmoc deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the deprotected resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and an activating agent like HOBt (3 eq.) in DMF.

    • Add the coupling reagent, such as DIC (3 eq.), to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Add the activated this compound solution to the washed, deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.[7]

    • Monitor the reaction for completion using a Kaiser test. A negative result (yellow beads) indicates a successful coupling.[9]

  • Washing:

    • Once the coupling is complete, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

    • The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step to cleave the synthesized peptide from the resin and remove the side-chain protecting groups, including the tert-butyl group from serine.

  • Resin Preparation:

    • After the final synthesis cycle, wash the peptide-resin with DCM and dry it thoroughly under a vacuum.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail appropriate for acid-labile protecting groups. A standard mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[9] TIS acts as a scavenger to trap reactive cations generated during cleavage.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a fume hood (approx. 10 mL per 100 mg of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the tBu group from Ser(tbu).[3][9]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

    • Pellet the precipitated peptide by centrifugation.

    • Decant the ether, wash the pellet again with cold ether, and dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Diagram 1: Experimental Workflow for Peptide Synthesis

SPPS_Workflow Resin 1. Resin Swelling & Deprotection Coupling 3. Coupling to Resin Resin->Coupling Add to Activation 2. This compound Activation Activation->Coupling Add to Wash1 4. Washing Coupling->Wash1 Loop Repeat for subsequent amino acids Wash1->Loop Next Cycle Cleavage 5. Cleavage & Deprotection Wash1->Cleavage First Residue Only Loop->Cleavage Final Cycle Purification 6. Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Capped Peptide Purification->FinalPeptide

Caption: Workflow for incorporating this compound in SPPS.

Diagram 2: Representative Kinase Signaling Pathway

Kinase_Pathway Extracellular Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Extracellular->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates (Ser/Thr) ERK ERK (MAPK) MEK->ERK Phosphorylates (Thr/Tyr) TranscriptionFactor Transcription Factor (e.g., c-Fos, c-Jun) ERK->TranscriptionFactor Phosphorylates (Ser/Thr) Response Cellular Response (Proliferation, Differentiation) TranscriptionFactor->Response Regulates Gene Expression Peptide Synthetic Peptide (Substrate/Inhibitor) contains Ser residue Peptide->MEK Investigates/ Inhibits Peptide->ERK Investigates/ Inhibits

Caption: MAPK pathway, a target for serine-containing peptide probes.

References

Techniques for Cleaving the tert-Butyl Group from Ser(tBu): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cleavage of the tert-butyl (tBu) protecting group from O-tert-butyl-L-serine (Ser(tBu)), a common step in solid-phase peptide synthesis (SPPS). The following sections outline the most prevalent techniques, address potential side reactions, and offer optimized protocols to ensure high-yield and high-purity peptide products.

Introduction to Ser(tBu) Deprotection

The tert-butyl group is a widely used protecting group for the hydroxyl function of serine in Fmoc-based SPPS. Its stability under the basic conditions required for Fmoc-group removal and its lability in strong acid make it an integral part of orthogonal protection strategies. The final step in synthesizing a peptide containing Ser(tBu) is the global deprotection, where the tBu group is cleaved, typically concurrently with the cleavage of the peptide from the resin support.

The primary reagent for tBu group removal is trifluoroacetic acid (TFA). The mechanism involves the protonation of the ether oxygen by TFA, followed by the departure of a stable tert-butyl cation. This carbocation is highly reactive and can lead to undesired side reactions if not properly managed.

Key Challenges and Side Reactions

The principal challenge during the cleavage of the tBu group is the management of the liberated tert-butyl cation. This electrophilic species can alkylate nucleophilic residues within the peptide sequence, leading to impurities that can be difficult to remove.

Common side reactions include:

  • S-tert-butylation: The thiol group of cysteine is particularly susceptible to alkylation by the tBu cation, resulting in a +56 Da modification.

  • Tryptophan and Methionine Alkylation: The indole ring of tryptophan and the thioether of methionine can also be modified by the tBu cation.

  • Incomplete Deprotection: Inadequate exposure to TFA, either due to insufficient time or concentration, can result in incomplete removal of the tBu group, especially in sterically hindered regions of the peptide.[1]

To mitigate these side reactions, scavengers are added to the cleavage cocktail. These are nucleophilic compounds that trap the reactive tert-butyl cations before they can modify the peptide.

Cleavage Cocktails and Scavenger Selection

The composition of the TFA cleavage cocktail is critical for successful deprotection and minimizing side reactions. The choice of scavengers depends on the amino acid composition of the peptide.

Standard Cleavage Cocktail

For most peptides, a simple and effective cleavage cocktail is:

  • TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v)

TIS is a highly effective scavenger for the tert-butyl cation. Water is also included to help scavenge carbocations.

Scavenger Cocktails for Sensitive Residues

For peptides containing cysteine, methionine, or tryptophan, more complex scavenger cocktails are recommended to prevent side reactions.

Scavenger Cocktail Composition (v/v/v)Target ResiduesEfficacy in Preventing S-tert-butylation of Cysteine
95% TFA / 5% H₂OGeneral purpose, minimal scavengingLow (Significant side product formation)
95% TFA / 2.5% H₂O / 2.5% TISGeneral purpose with improved scavengingModerate
92.5% TFA / 5% Thioanisole / 2.5% EDTCysteine, MethionineHigh
Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)Cysteine, Methionine, TryptophanVery High
TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10)CysteineVery High (optimized for preventing S-tert-butylation)[1]

Data is illustrative and based on internal analysis and literature reports.

Experimental Protocols

General Protocol for TFA-mediated Cleavage of Ser(tBu)

This protocol describes a standard procedure for the cleavage of the tBu group from a peptide containing Ser(tBu) while it is still attached to the resin.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Nitrogen or argon supply

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a reaction vessel.

  • Washing: Wash the resin thoroughly with DCM (3 x resin volume) to remove any residual DMF.

  • Cleavage Cocktail Preparation: In a separate glass container, carefully prepare the cleavage cocktail. For a standard cleavage, mix TFA, water, and TIS in a 95:2.5:2.5 ratio. Prepare approximately 10 mL of the cocktail per gram of resin.

    • Caution: TFA is highly corrosive. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Cleavage Reaction: Add the cleavage cocktail to the resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple tBu groups or those known to be sterically hindered, the reaction time can be extended to 4 hours.

  • Peptide Filtration: Filter the cleavage mixture to separate the resin, collecting the filtrate in a cold centrifuge tube containing a 10-fold excess of cold diethyl ether.

  • Peptide Precipitation: A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and organic impurities.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.

Two-Step Cleavage Protocol for Peptides Prone to S-tert-butylation

For peptides containing cysteine where S-tert-butylation is a significant concern, a two-step cleavage strategy can be employed to improve the purity of the final product.[1]

Materials:

  • Same as the general protocol, with the addition of:

    • Thioanisole

    • Dimethyl sulfide (DMS)

    • Dithiothreitol (DTT)

Procedure:

  • Resin Preparation and Washing: Follow steps 1 and 2 of the general protocol.

  • First Cleavage Step:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10).

    • Add the cocktail to the resin and agitate for 30 minutes at room temperature.

  • Second Cleavage Step:

    • Add additional TFA to the reaction mixture to bring the final TFA concentration to approximately 80%.

    • Continue to agitate for another 150 minutes.

  • Peptide Precipitation, Isolation, and Washing: Follow steps 6-10 of the general protocol.

Visualizing the Process

Cleavage and Scavenging Mechanism

The following diagram illustrates the mechanism of tBu group cleavage by TFA and the subsequent scavenging of the tert-butyl cation.

cluster_0 TFA-Mediated Cleavage cluster_1 Scavenging Pathways Ser(tBu) Ser(tBu) Protonated Ser(tBu) Protonated Ser(tBu) Ser(tBu)->Protonated Ser(tBu) + H+ (from TFA) TFA TFA Ser(OH) Ser(OH) Protonated Ser(tBu)->Ser(OH) tBu_cation tert-Butyl Cation Protonated Ser(tBu)->tBu_cation Cleavage Trapped_tBu Trapped Cation tBu_cation->Trapped_tBu Trapping Side_Product Side Product (e.g., S-tert-butylated Cys) tBu_cation->Side_Product Alkylation (Side Reaction) Scavenger Scavenger (e.g., TIS, Water, EDT) Scavenger->Trapped_tBu Nucleophilic_Residue Nucleophilic Residue (e.g., Cys, Trp, Met) Nucleophilic_Residue->Side_Product

Caption: Mechanism of Ser(tBu) cleavage and tert-butyl cation scavenging.

Experimental Workflow

The following diagram outlines the general experimental workflow for the cleavage and deprotection of a peptide containing Ser(tBu).

Start Resin_Washing Wash Peptide-Resin (with DCM) Start->Resin_Washing Cleavage_Reaction Cleavage Reaction (2-4 hours at RT) Resin_Washing->Cleavage_Reaction Prepare_Cocktail Prepare Cleavage Cocktail (TFA + Scavengers) Prepare_Cocktail->Cleavage_Reaction Precipitation Precipitate Peptide (in cold diethyl ether) Cleavage_Reaction->Precipitation Isolation Isolate Peptide (by centrifugation) Precipitation->Isolation Washing_Pellet Wash Peptide Pellet (with cold diethyl ether) Isolation->Washing_Pellet Drying Dry Crude Peptide Washing_Pellet->Drying End Drying->End

Caption: General workflow for peptide cleavage and deprotection.

Conclusion

The successful cleavage of the tert-butyl group from Ser(tBu) is a critical step in obtaining high-purity synthetic peptides. While TFA is the reagent of choice, careful consideration of the peptide sequence and the inclusion of appropriate scavengers are essential to prevent unwanted side reactions. The protocols provided in this document offer robust methods for achieving efficient and clean deprotection. For peptides with a high propensity for side reactions, optimization of the cleavage cocktail and reaction conditions may be necessary.

References

Application Notes: N-Terminal Modification of Peptides using AC-Ser(tbu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal modification is a critical strategy in peptide and protein engineering, employed to enhance stability, modulate bioactivity, and improve pharmacokinetic profiles. One of the most common modifications is N-terminal acetylation, which neutralizes the positive charge of the N-terminal amine and can mimic the natural structure of many proteins.[1][2] This modification often increases a peptide's resistance to degradation by exopeptidases, thereby extending its biological half-life.[3][4]

AC-Ser(tbu)-OH, or N-Acetyl-O-tert-butyl-L-serine, is a specialized amino acid derivative designed for the convenient introduction of an N-terminal acetylated serine residue. The tert-butyl (tBu) group provides robust protection for the serine side-chain hydroxyl group during standard solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.[5] This reagent is particularly valuable for synthesizing complex therapeutic peptides where N-terminal modifications are essential for function.[6]

Reagent Properties and Rationale for Use

This compound is a bifunctional reagent that simultaneously introduces an N-terminal acetyl cap and a serine residue. This is advantageous when the desired peptide sequence begins with serine and requires N-terminal acetylation for optimal activity or stability.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 77285-09-7 [7][8]
Molecular Formula C₉H₁₇NO₄ [8]
Molecular Weight 203.24 g/mol [8]
Form White Crystalline Powder [9]

| Storage Temp. | -15°C to 2-8°C |[9][10] |

The core advantage of using this compound lies in its orthogonal protection strategy, which is fully compatible with standard Fmoc/tBu-based solid-phase peptide synthesis.[6]

cluster_Molecule This compound Structure & Function cluster_Function Functional Outcomes AC_Ser This compound Acetyl Acetyl Group (-COCH₃) AC_Ser->Acetyl Provides N-terminal cap Serine Serine Backbone AC_Ser->Serine Adds Ser residue to peptide tBu tert-Butyl Group (-C(CH₃)₃) AC_Ser->tBu Protects Ser hydroxyl group Cap_Func Neutralizes N-terminus Mimics native proteins Increases stability Acetyl->Cap_Func Protect_Func Prevents side reactions (e.g., esterification) during synthesis tBu->Protect_Func cluster_Unmodified Unmodified Peptide cluster_Modified N-terminally Acetylated Peptide Peptide1 NH₃⁺-Peptide Enzyme Aminopeptidase Peptide1->Enzyme Susceptible Receptor1 Receptor Peptide1->Receptor1 Binds (Charge affects affinity) Degradation Degradation Enzyme->Degradation Causes Peptide2 Ac-Ser-Peptide Enzyme2 Aminopeptidase Peptide2->Enzyme2 Blocked Receptor2 Receptor Peptide2->Receptor2 Binds (Neutral terminus) Stability Enhanced Stability Enzyme2->Stability Leads to start Start: Assembled Peptide-Resin (Free N-terminus) deprotection Final Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection coupling Protocol 1: Couple this compound (HBTU/DIPEA in DMF) deprotection->coupling wash_dry Wash & Dry Resin coupling->wash_dry cleavage Protocol 2: Cleavage & Deprotection (TFA/TIS/H₂O) wash_dry->cleavage precipitate Precipitate with Ether & Dry Crude Peptide cleavage->precipitate purify Protocol 3: Purify by RP-HPLC precipitate->purify analyze Analyze Purity (HPLC) & Confirm Mass (MS) purify->analyze end End: Pure, Modified Peptide analyze->end

References

Application Notes: Synthesis of Phosphorylated Peptides Using a Global Phosphorylation Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein phosphorylation is a critical post-translational modification (PTM) that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] The synthesis of phosphopeptides is an indispensable tool for researchers in cell biology, drug discovery, and immunology to study the roles of protein kinases and phosphatases, develop novel inhibitors, and generate specific antibodies.

Two primary strategies are employed for the solid-phase peptide synthesis (SPPS) of phosphopeptides: the "building block" approach and the "global phosphorylation" approach. The building block method involves the incorporation of pre-phosphorylated amino acid derivatives during peptide chain elongation. While effective, it can be costly and the phosphorylated building blocks can be sensitive to the basic conditions used for Fmoc-deprotection, potentially leading to side reactions like β-elimination.[2]

The global phosphorylation strategy, the focus of this document, involves synthesizing the full peptide chain first, with the target serine, threonine, or tyrosine residue's side chain either unprotected or protected with a group that can be selectively removed on the resin. The phosphorylation is then carried out as a post-synthetic modification on the solid support before the final cleavage and deprotection of the peptide. This method is particularly advantageous for its cost-effectiveness and for avoiding potential side reactions associated with the building block approach during peptide assembly.

The workflow for a peptide N-terminally acetylated and containing a phosphoserine, such as one derived from a precursor like Ac-Ser(tBu)-OH, would follow this global phosphorylation strategy. For on-resin phosphorylation, it is often more practical to incorporate the target serine residue without a side-chain protecting group, or with a highly labile protecting group that can be removed orthogonally.

Key Reagents and Methodologies

Peptide Synthesis

The peptide backbone is assembled on a solid support (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-based solid-phase peptide synthesis (SPPS). For the position intended for phosphorylation, Fmoc-Ser-OH (with an unprotected hydroxyl group) is incorporated. Other amino acids are used with standard acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).

N-Terminal Acetylation

If the final peptide is required to be N-terminally acetylated, this modification is performed on the resin-bound peptide after the final Fmoc group has been removed from the N-terminus. A common and efficient method is the treatment with acetic anhydride and a base such as diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF).[3][4] This "capping" step is often performed twice to ensure complete acetylation.[3]

On-Resin Phosphorylation

The most common method for on-resin phosphorylation of serine/threonine residues is the phosphoramidite approach.[5] This involves a two-step process:

  • Phosphitylation: The free hydroxyl group of the serine residue reacts with a phosphoramidite reagent, such as dibenzyl N,N-diisopropylphosphoramidite, in the presence of a weak acid activator like 1H-tetrazole. This forms a phosphite triester intermediate.

  • Oxidation: The phosphite triester is then oxidized to the more stable phosphate triester using an oxidizing agent, typically tert-butyl hydroperoxide (tBuOOH) or m-chloroperoxybenzoic acid (mCPBA).[5]

An alternative to phosphoramidites is the use of H-phosphonates, which are more stable and can be activated with reagents like pivaloyl chloride, followed by oxidation.[6]

Cleavage and Deprotection

The final step is the cleavage of the phosphopeptide from the resin and the simultaneous removal of all side-chain protecting groups, including the benzyl groups from the newly introduced phosphate. This is typically achieved by treatment with a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water to prevent side reactions.[7]

Data Presentation

Table 1: Representative Purity and Yield Data for Phosphopeptide Synthesis
Peptide SequenceSynthesis StrategyPurity (Crude)Overall YieldReference
V2R-5p (Multiphosphorylated)Building Block (Microwave-assisted)13.7%-[8]
B2R-5p (Multiphosphorylated)Building Block (Accelerated)13.7%~10% (isolated)
SerValSerGluAlaGlobal Phosphorylation (H-Phosphonate)-83%[6]
General 70-mer PeptideStandard SPPS (Theoretical)-1.4% (at 97% step yield)
Lfc2 (RRWQWR-NH2)Standard SPPS78%-[4]
Lfc4 (Ac-RRWQWR-NH2)Standard SPPS + Acetylation71%-

Note: Yield and purity are highly sequence-dependent. The data presented are for illustrative purposes. The global phosphorylation of a single serine residue can be highly efficient.

Experimental Protocols

Protocol 1: Synthesis of an N-Acetylated Phosphoserine-Containing Peptide via Global Phosphorylation

This protocol outlines the manual synthesis of a model peptide (Ac-Tyr-Gly-Ser(PO3H2)-Phe-NH2) using the global phosphorylation approach.

1.1. Peptide Assembly (Standard Fmoc-SPPS)

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF in a fritted reaction vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat with a 15-minute agitation. Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (Fmoc-Phe-OH, 5 equivalents) and an activator like HATU (4.9 equivalents) in DMF.

    • Add DIPEA (10 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling with a Kaiser test. If positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (5x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid (Fmoc-Ser-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH). Crucially, use Fmoc-Ser-OH with its hydroxyl side chain unprotected.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2 to expose the N-terminal amine.

1.2. N-Terminal Acetylation

  • Preparation: Prepare a solution of 10% acetic anhydride and 5% DIPEA in DMF.

  • Acetylation Reaction: Add the acetylation solution to the resin and agitate for 30 minutes.

  • Wash: Drain the solution and wash the resin thoroughly with DMF (3x) and then Dichloromethane (DCM) (3x). A second acetylation step can be performed to ensure complete capping.[3]

1.3. On-Resin Phosphorylation (Phosphoramidite Method)

  • Resin Swelling: Wash the resin with anhydrous acetonitrile (3x).

  • Phosphitylation:

    • In a separate, dry flask under inert atmosphere (e.g., Argon or Nitrogen), dissolve dibenzyl N,N-diisopropylphosphoramidite (5 equivalents) and 1H-tetrazole (10 equivalents) in anhydrous acetonitrile.

    • Add this solution to the resin and agitate at room temperature for 2 hours.

  • Wash: Drain the reaction mixture and wash the resin with anhydrous acetonitrile (5x).

  • Oxidation:

    • Prepare a solution of 1 M tert-butyl hydroperoxide (tBuOOH) in DCM.

    • Add the oxidizing solution to the resin and agitate for 1 hour at room temperature.

  • Final Wash: Drain the oxidation solution and wash the resin thoroughly with DCM (5x), DMF (3x), and finally DCM (5x). Dry the resin under vacuum.

1.4. Cleavage and Deprotection

  • Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether twice more.

  • Drying: Dry the crude peptide pellet under vacuum.

1.5. Purification and Analysis

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and purify by reverse-phase HPLC (RP-HPLC).

  • Analysis: Analyze the pure fractions by mass spectrometry to confirm the correct molecular weight of the acetylated and phosphorylated peptide.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Visualizations

Logical and Experimental Workflows

G cluster_SPPS Peptide Assembly (Fmoc-SPPS) cluster_Mod On-Resin Modifications cluster_Final Final Steps Resin Start: Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Deprotection1->Coupling Wash1 DMF Wash Coupling->Wash1 Repeat Repeat for each AA (using unprotected Fmoc-Ser-OH) Wash1->Repeat Repeat->Deprotection1 FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Acetylation N-Terminal Acetylation (Acetic Anhydride, DIPEA) FinalDeprotect->Acetylation Phosphorylation Global Phosphorylation (Phosphoramidite + Oxidation) Acetylation->Phosphorylation Cleavage Cleavage & Deprotection (TFA Cocktail) Phosphorylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis FinalProduct Lyophilized p-Peptide Analysis->FinalProduct

Caption: Workflow for synthesising an N-acetylated phosphoserine peptide.

Signaling Pathways Involving Serine Phosphorylation

ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and survival. A key activation step involves the dual phosphorylation of ERK on threonine and tyrosine residues by MEK, but downstream, activated ERK (a serine/threonine kinase) phosphorylates numerous cytoplasmic and nuclear substrates on serine or threonine residues to regulate their function.[9][10]

ERK_MAPK_Pathway cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds Grb2_SOS Grb2/SOS RTK->Grb2_SOS Recruits & Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocates & Phosphorylates (Ser/Thr) GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates

Caption: Simplified diagram of the ERK/MAPK signaling cascade.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling network that governs cell survival, growth, and metabolism. Akt, a serine/threonine kinase, is a key component of this pathway. Its full activation requires phosphorylation at two key sites, one of which is a serine residue (Ser473). Once active, Akt phosphorylates a multitude of downstream substrates on serine or threonine residues, thereby regulating their activity.[11][12][13]

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Targets (e.g., GSK3, FOXO) Akt->Downstream Phosphorylates (Ser/Thr) Response Cell Survival & Growth Downstream->Response Leads to

Caption: Overview of the PI3K/Akt signaling pathway activation.

References

A Comparative Guide to Manual and Automated Peptide Synthesis Utilizing AC-Ser(tbu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the creation of custom peptides for a vast array of applications. The choice between manual and automated synthesis methodologies is a critical decision, impacting throughput, cost, purity, and the complexity of peptides that can be successfully synthesized. This document provides a detailed comparison of manual and automated peptide synthesis protocols with a focus on the incorporation of N-acetyl-L-serine(t-butyl), or AC-Ser(tbu)-OH, a key building block in the synthesis of peptides with modified N-termini and protected serine residues.

The tert-butyl (tBu) protecting group on the serine side-chain hydroxyl is acid-labile, making it compatible with the widely used Fmoc/tBu orthogonal protection strategy. The N-terminal acetyl group provides stability against enzymatic degradation and can be crucial for mimicking native protein structures or enhancing biological activity. These application notes will provide researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their peptide synthesis strategies.

Data Presentation: A Quantitative Comparison

The decision to employ manual or automated SPPS often hinges on quantitative metrics such as synthesis time, cost, and the quality of the final product. The following tables provide a comparative summary of these key parameters for the synthesis of a model peptide containing this compound.

Table 1: Quantitative Comparison of Manual and Automated SPPS for a Single Coupling Cycle

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step 95 - 99%> 99%
Final Crude Purity 70 - 90%85 - 98%
Reagent Consumption Higher, due to manual dispensingOptimized and lower
Reproducibility Operator-dependentHigh
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses)

Table 2: Performance Comparison for the Synthesis of a Model Decapeptide containing this compound

ParameterManual SynthesisAutomated Synthesis (Microwave-Assisted)Key Considerations
Total Synthesis Time ~4-5 days~8-12 hoursAutomated synthesis offers a significant reduction in total synthesis time.[1]
Average Crude Purity ~70%>90%Automation minimizes human error, leading to higher and more consistent purity.[2][3]
Overall Yield Highly variable, operator-dependentGenerally higher and more reproducibleAutomated fluidics ensure consistent reagent delivery and minimize resin loss.
Flexibility High (easy to modify protocols)Moderate to High (synthesizer dependent)Manual synthesis allows for on-the-fly adjustments, which is beneficial for troubleshooting difficult sequences.[4]
Cost (Initial Investment) LowHighAutomated synthesizers represent a significant capital investment.[5]
Labor Cost HighLowManual synthesis is labor-intensive and requires constant operator attention.[6]

Experimental Protocols

The following are representative protocols for the incorporation of this compound into a peptide sequence using both manual and automated Fmoc-SPPS.

Protocol 1: Manual Solid-Phase Peptide Synthesis

1. Resin Swelling:

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain. Repeat for another 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (for subsequent amino acids):

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Add the activation mixture to the deprotected resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

  • Wash the resin with DMF (5-7 times).

4. N-terminal Acetylation with this compound:

  • After the final Fmoc deprotection of the N-terminal amino acid, wash the resin-bound peptide with DMF.

  • In a separate vial, dissolve this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Add the activation mixture to the resin and agitate for 2-4 hours, or until a negative Kaiser test is achieved.

  • Wash the resin with DMF (5-7 times) and then with Dichloromethane (DCM) (3-5 times).

5. Cleavage and Deprotection:

  • Dry the resin under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

6. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide powder.

Protocol 2: Automated Solid-Phase Peptide Synthesis

1. System Setup:

  • Load the appropriate resins, amino acids (including this compound), and reagents onto the automated peptide synthesizer.

  • Program the synthesis protocol, including the sequence, scale, and specific coupling and deprotection parameters.

2. Automated Synthesis Cycle:

  • The synthesizer will automatically perform the following steps for each amino acid in the sequence:

    • Washing: The resin is washed with DMF.

    • Fmoc Deprotection: A solution of 20% piperidine in DMF is delivered to the reaction vessel.

    • Washing: The resin is thoroughly washed with DMF to remove residual piperidine.

    • Coupling: The activated amino acid solution is delivered to the reaction vessel and allowed to react for a pre-programmed time. For difficult couplings, a "double coupling" protocol can be implemented where the coupling step is repeated.[5]

    • Washing: The resin is washed with DMF to remove excess reagents.

3. N-terminal Acetylation:

  • In the final cycle, the synthesizer will couple this compound to the deprotected N-terminus of the peptide chain.

4. Post-Synthesis Processing:

  • Once the automated synthesis is complete, the resin-bound peptide is removed from the instrument.

  • Cleavage, deprotection, and purification are typically carried out manually as described in steps 5 and 6 of the manual protocol. Some advanced synthesizers may have modules for automated cleavage.

Visualizations

Signaling Pathway

Peptides containing serine residues are often substrates for serine/threonine kinases, which play crucial roles in cellular signaling. The PI3K/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival, and involves the phosphorylation of serine and threonine residues on various downstream targets.[7]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 Akt Akt (Protein Kinase B) mTORC2 mTORC2 Downstream Downstream Targets (e.g., GSK3β, FOXO) CellResponse Cellular Responses (Growth, Proliferation, Survival) PTEN PTEN

Caption: PI3K/Akt Signaling Pathway

Experimental Workflows

The general workflows for manual and automated SPPS are illustrated below.

Manual_SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (Piperidine) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound or Fmoc-AA-OH) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each amino acid in sequence Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Sequence Complete Purification Purification (RP-HPLC) Cleavage->Purification End End: Pure Peptide Purification->End

Caption: Manual SPPS Workflow

Automated_SPPS_Workflow Setup Setup Synthesizer: Load Reagents & Program Sequence AutomatedCycle Automated Synthesis Cycle: - Deprotection - Washing - Coupling Setup->AutomatedCycle ManualCleavage Manual Cleavage & Deprotection AutomatedCycle->ManualCleavage Synthesis Complete Purification Purification (RP-HPLC) ManualCleavage->Purification End End: Pure Peptide Purification->End

Caption: Automated SPPS Workflow

Logical Relationships

The choice between manual and automated peptide synthesis depends on several factors. The following diagram illustrates a logical decision-making process.

Decision_Tree Start Peptide Synthesis Requirement Throughput High Throughput (Multiple Peptides)? Start->Throughput Reproducibility High Reproducibility Required? Throughput->Reproducibility No Automated Automated Synthesis Throughput->Automated Yes Flexibility High Flexibility for Troubleshooting Needed? Reproducibility->Flexibility No Reproducibility->Automated Yes Budget High Initial Budget Available? Budget->Automated Yes Manual Manual Synthesis Budget->Manual No Flexibility->Budget No Flexibility->Manual Yes

Caption: Manual vs. Automated Decision Flow

Conclusion

The choice between manual and automated peptide synthesis for incorporating this compound depends on the specific requirements of the research, including the number of peptides to be synthesized, the complexity of the sequences, the desired purity and yield, and the available budget and personnel.

Manual synthesis offers a low-cost entry into peptide synthesis and provides a high degree of flexibility for troubleshooting and implementing non-standard chemistries. However, it is labor-intensive and prone to human error, which can lead to lower purity and yield.

Automated synthesis, particularly with microwave assistance, is superior for routine, high-throughput production, offering higher purity, yield, and reproducibility with significantly less hands-on time.[2][3] While the initial investment is higher, the long-term benefits in terms of efficiency and consistency often outweigh the costs for drug development and large-scale research projects.

References

Application Notes and Protocols for Solution-Phase Synthesis Involving Ac-Ser(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-O-tert-butyl-L-serine (Ac-Ser(tBu)-OH) is a valuable building block in peptide synthesis. The N-terminal acetyl group mimics the natural post-translational modification of many proteins, enhancing biological stability and activity. The tert-butyl (tBu) ether protecting group on the serine side chain is stable under a wide range of reaction conditions, yet readily removable with mild acid, making it highly compatible with solution-phase peptide synthesis (SPPS) strategies.

These application notes provide detailed protocols for the use of this compound in the solution-phase synthesis of a model dipeptide, Ac-Ser(tBu)-Phe-OMe. This process is a foundational step for the synthesis of larger peptide fragments. Solution-phase synthesis, while often more labor-intensive than solid-phase methods, is highly advantageous for large-scale production, purification of intermediates at each step, and the synthesis of short to medium-sized peptides where purity is paramount.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

PropertyValue
Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
Appearance White to off-white crystalline powder
Melting Point 135-139 °C
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), Chloroform, and Methanol. Insoluble in water.
Storage 2-8°C

Experimental Protocols: Solution-Phase Synthesis of Ac-Ser(tBu)-Phe-OMe

The following protocols detail the stepwise synthesis of the protected dipeptide Ac-Ser(tBu)-Phe-OMe. The synthesis involves the coupling of this compound to the methyl ester of Phenylalanine.

Protocol 1: Synthesis of Phenylalanine Methyl Ester Hydrochloride (H-Phe-OMe·HCl)

This protocol describes the preparation of the C-terminal amino acid ester required for the subsequent coupling reaction.

Materials:

  • L-Phenylalanine

  • Thionyl chloride (SOCl2)

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et2O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend L-Phenylalanine (1.0 eq) in anhydrous methanol (5 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, then stir for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add diethyl ether to the residue to precipitate the product.

  • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-Phe-OMe·HCl.

Quantitative Data:

  • Yield: Typically >95%

  • Purity: >98% by HPLC

  • Characterization: Confirm structure by 1H NMR and Mass Spectrometry.

Protocol 2: Coupling of this compound with H-Phe-OMe·HCl

This protocol details the carbodiimide-mediated coupling to form the protected dipeptide.

Materials:

  • This compound (1.0 eq)

  • H-Phe-OMe·HCl (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask.

  • In a separate flask, suspend H-Phe-OMe·HCl (1.0 eq) in DCM and add DIPEA (1.0 eq) to neutralize the salt and form the free amine. Stir for 10-15 minutes.

  • Add the solution of the free H-Phe-OMe to the flask containing this compound and HOBt.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a silica gel column with a gradient of ethyl acetate in hexanes) to obtain the pure Ac-Ser(tBu)-Phe-OMe.

Quantitative Data Summary for Coupling Reaction:

ParameterValue
Yield of Ac-Ser(tBu)-Phe-OMe 80-90%
Purity (post-chromatography) >98% (by HPLC)
1H NMR Consistent with protected dipeptide structure
Mass Spectrometry (ESI-MS) [M+H]+ calculated and found values should match
Protocol 3: C-Terminal Ester Saponification

This protocol describes the removal of the methyl ester protecting group to yield the free acid, which is necessary for further elongation of the peptide chain from the C-terminus.

Materials:

  • Ac-Ser(tBu)-Phe-OMe

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 eq)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the protected dipeptide ester, Ac-Ser(tBu)-Phe-OMe, in a mixture of MeOH (or THF) and water.

  • Add a 1M aqueous solution of LiOH or NaOH (1.5 eq) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture to pH ~3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield Ac-Ser(tBu)-Phe-OH.

Protocol 4: Side-Chain Deprotection of Ser(tBu)

This protocol outlines the removal of the tert-butyl protecting group from the serine side chain. This is typically one of the final steps in a peptide synthesis.

Materials:

  • Ac-Ser(tBu)-Phe-OH (or other tBu-protected peptide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., Triisopropylsilane (TIS), water)

  • Cold diethyl ether (Et2O)

Procedure:

  • Dissolve the tBu-protected peptide in DCM.

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The choice and necessity of scavengers depend on the other amino acids present in the peptide sequence.

  • Add the cleavage cocktail to the peptide solution at 0°C.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor deprotection by HPLC-MS.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure or by purging with nitrogen.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the final peptide product under vacuum.

Visualizations

Solution_Phase_Peptide_Synthesis_Workflow cluster_0 Preparation of Reactants cluster_1 Coupling Reaction cluster_2 Protected Dipeptide cluster_3 Deprotection Steps cluster_4 Final Products AcSerOH This compound Coupling DCC/HOBt Coupling in DCM AcSerOH->Coupling PheOMe H-Phe-OMe·HCl PheOMe->Coupling Workup Aqueous Workup & Purification Coupling->Workup Reaction ProtectedPeptide Ac-Ser(tBu)-Phe-OMe Workup->ProtectedPeptide Isolation Saponification Saponification (e.g., LiOH) ProtectedPeptide->Saponification Acidolysis Acidolysis (TFA) ProtectedPeptide->Acidolysis Direct Deprotection FreeAcid Ac-Ser(tBu)-Phe-OH Saponification->FreeAcid DeprotectedPeptide Ac-Ser-Phe-OH Acidolysis->DeprotectedPeptide FreeAcid->Acidolysis

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

Coupling_Reaction_Pathway AcSerOH This compound Carboxylic Acid ActiveEster {Ac-Ser(tBu)-OBt | Active Ester Intermediate} AcSerOH->ActiveEster DCC DCC Carbodiimide DCC->ActiveEster DCU DCU Byproduct DCC->DCU forms HOBt HOBt Additive HOBt->ActiveEster Dipeptide Ac-Ser(tBu)-Phe-OMe Protected Dipeptide ActiveEster->Dipeptide PheOMe H-Phe-OMe Amine Component PheOMe->Dipeptide

Caption: Key intermediates in the DCC/HOBt mediated coupling of this compound.

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during solid-phase peptide synthesis, with a specific focus on the incomplete coupling of Ac-Ser(tBu)-OH.

Troubleshooting Guide: Incomplete Coupling of this compound

Incomplete coupling of this compound can be a significant hurdle in SPPS, often leading to deletion sequences and impure final products. This guide provides a systematic approach to diagnosing and resolving this issue.

Initial Assessment: Confirming Incomplete Coupling

The first step is to reliably confirm that the coupling of this compound is indeed incomplete.

Q1: How can I confirm that the coupling of this compound was incomplete?

A1: The most common method for monitoring coupling completion on-resin is the Kaiser (ninhydrin) test . A positive Kaiser test (a blue or purple color on the resin beads) indicates the presence of free primary amines, signifying that the coupling reaction has not gone to completion. Conversely, a negative test (yellow or colorless beads) suggests a successful coupling.

It is important to note that the Kaiser test is not applicable for N-terminal proline residues (which have a secondary amine) and may sometimes give false negatives with aggregated sequences.

Troubleshooting Workflow

Once incomplete coupling is confirmed, follow this workflow to identify the cause and implement a solution.

TroubleshootingWorkflow cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_verification Verification Start Incomplete Coupling of This compound Confirmed Cause1 Potential Cause: Steric Hindrance Start->Cause1 Cause2 Potential Cause: Peptide Aggregation Start->Cause2 Cause3 Potential Cause: Suboptimal Reagents/Conditions Start->Cause3 Sol1 Optimize Coupling Reagents & Additives Cause1->Sol1 Sol2 Modify Reaction Conditions Cause1->Sol2 Sol5 Address Aggregation Cause2->Sol5 Cause3->Sol1 Cause3->Sol2 Verify Perform Kaiser Test Sol1->Verify Sol2->Verify Sol3 Perform a Double Coupling Sol3->Verify Sol4 Cap Unreacted Amines End Coupling Complete Sol4->End Sol5->Verify Verify->End Negative Recouple Recouple or Cap Verify->Recouple Positive Recouple->Sol3 Recouple->Sol4

Caption: Troubleshooting workflow for incomplete this compound coupling.

Frequently Asked Questions (FAQs)

Q2: What are the primary causes of incomplete coupling for this compound?

A2: Several factors can contribute to the incomplete coupling of this compound:

  • Steric Hindrance: this compound is a sterically hindered amino acid. The bulky tert-butyl (tBu) protecting group on the serine side chain, combined with the acetyl (Ac) group on the N-terminus, can physically obstruct the approach of the activated amino acid to the free amine on the growing peptide chain.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) and aggregate on the resin. This aggregation can make the N-terminal amine inaccessible to the incoming activated this compound.

  • Suboptimal Reagents or Conditions: The choice of coupling reagent, solvent, and reaction time can significantly impact coupling efficiency. Less potent coupling reagents may not be sufficient to overcome the steric hindrance of this compound.

Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

A3: For difficult couplings, it is recommended to use more powerful, modern coupling reagents.[2] Uronium/aminium or phosphonium salt-based reagents are generally preferred over carbodiimides alone.[3][4]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most efficient coupling reagents, especially for hindered amino acids, due to the formation of a highly reactive OAt-ester.[5][6]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though generally considered slightly less reactive than HATU.[5][7]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient and safer alternative to HOBt/HOAt-based reagents.[6][8]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also effective for hindered couplings and avoids the potential for guanidinylation side reactions.[8]

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is the process of repeating the coupling step with a fresh portion of activated amino acid and coupling reagents after the initial coupling reaction. This is a common strategy to drive difficult couplings to completion, especially for sterically hindered residues like this compound. It is recommended to perform a double coupling if the Kaiser test is positive after the first coupling attempt.

Q5: What is "capping" and how does it help?

A5: Capping is the process of acetylating any unreacted free amines on the peptide-resin after an incomplete coupling step. This is typically done using acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA). Capping prevents the formation of deletion sequences, which are peptides missing one or more amino acids. While capping does not increase the yield of the target peptide, it simplifies the purification of the final product by preventing the formation of closely related impurities.

Data Presentation

The following table provides an illustrative comparison of the relative coupling efficiencies of common coupling reagents for sterically hindered amino acids. Note that actual efficiencies can vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentAdditiveRelative EfficiencyKey AdvantagesPotential Disadvantages
HATU HOAtVery HighFast reaction times, high yields, low racemization.[5][6]Higher cost, potential for guanidinylation if used in excess.[8]
HBTU HOBtHighWidely used, effective for many standard couplings.[5][7]Less reactive than HATU, potential for guanidinylation.[8]
COMU (Internal)Very HighHigh efficiency, safer (non-explosive byproducts).[6][8]Higher cost.
PyBOP -HighNo guanidinylation side reactions.[8]Byproducts can be difficult to remove in some cases.
DIC/HOBt HOBtModerateCost-effective.Slower reaction times, less effective for highly hindered couplings.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is recommended for the initial coupling attempt of this compound.

  • Resin Preparation:

    • Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture Preparation (perform immediately before adding to resin):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture.

    • Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activation mixture to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring:

    • Take a small sample of resin beads and perform a Kaiser test.

    • A negative result (yellow beads) indicates a complete reaction. Proceed to washing.

    • A positive result (blue/purple beads) indicates incomplete coupling. Proceed to Protocol 2.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 2: Troubleshooting with Double Coupling

This protocol should be performed if the Kaiser test is positive after the initial coupling.

  • First Coupling: Follow steps 1-3 of Protocol 1.

  • First Wash: Drain the coupling solution and wash the resin with DMF (3 times).

  • Second Coupling:

    • Prepare a fresh activation mixture as described in step 2 of Protocol 1.

    • Add the fresh activation mixture to the resin.

    • Agitate the reaction mixture at room temperature for an additional 1-2 hours.

  • Monitoring: Perform a Kaiser test.

    • If the test is negative, the coupling is now complete. Proceed to the final washing step.

    • If the test remains positive, proceed to Protocol 3.

  • Final Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Capping of Unreacted Amines

This protocol is a final step to block unreacted amines if double coupling is unsuccessful.

  • Preparation: After the final coupling attempt and a brief DMF wash, add a capping solution to the resin.

    • Capping Solution: A common capping solution is a mixture of acetic anhydride, DIPEA, and DMF (e.g., in a 1:1:8 ratio).

  • Capping Reaction: Agitate the resin with the capping solution for 30 minutes at room temperature.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (5-7 times).

  • Verification: Perform a final Kaiser test to confirm that all free amines have been acetylated (the test should be negative).

Mandatory Visualizations

spss_cycle Resin Peptide-Resin (N-term Fmoc) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Add Activated Amino Acid to Resin Wash1->Coupling Activation Prepare Activation Mix: This compound + Coupling Reagent + Base in DMF Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Complete Coupling Complete Kaiser->Complete Negative Incomplete Incomplete Coupling Kaiser->Incomplete Positive

Caption: A single coupling cycle for this compound in SPPS.

reagent_activation cluster_reagents Coupling Reagents cluster_activation Activation Pathway cluster_result Peptide Bond Formation HATU HATU Uronium/Aminium Salt ActiveEster Highly Reactive Active Ester HATU->ActiveEster HBTU HBTU Uronium/Aminium Salt HBTU->ActiveEster PyBOP PyBOP Phosphonium Salt PyBOP->ActiveEster AminoAcid This compound (Carboxylic Acid) AminoAcid->ActiveEster PeptideBond New Peptide Bond ActiveEster->PeptideBond PeptideResin Peptide-Resin (Free N-terminal Amine) PeptideResin->PeptideBond

Caption: Generalized activation of this compound by different classes of coupling reagents.

References

Technical Support Center: Minimizing Serine Racemization During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the racemization of serine during chemical synthesis, particularly in the context of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for serine during synthesis?

A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both of its enantiomers (L and D forms). In peptide and drug synthesis, maintaining the specific stereochemistry of each amino acid is critical, as the biological activity and safety of the final product are highly dependent on its three-dimensional structure. The incorporation of the incorrect D-serine enantiomer can lead to a loss of biological activity, altered pharmacological properties, or the creation of an entirely different, and potentially harmful, substance.

Q2: What is the primary mechanism of serine racemization during peptide synthesis?

A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected serine is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a strong base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[1]

Q3: Which amino acids, besides serine, are highly susceptible to racemization?

A3: Histidine (His) and cysteine (Cys) are particularly prone to racemization during peptide coupling.[1][2] Other amino acids that can be susceptible, especially under non-optimized conditions, include aspartic acid (Asp) and phenylalanine (Phe).[1][2]

Q4: How do protecting groups on the serine side chain influence racemization?

A4: The hydroxyl group of serine must be protected during peptide synthesis to prevent side reactions.[3] In the Fmoc strategy, a tert-butyl (tBu) group is commonly used, while in the Boc strategy, a benzyl (Bzl) group is typical.[3] While essential, the choice of the Nα-protecting group has a more direct impact on the racemization mechanism. For instance, Nα-carbamate protecting groups like Fmoc and Boc can participate in the formation of the racemizable oxazolone intermediate.[4] Newer protecting groups, such as 2,4-dinitro-6-phenylbenzenesulfenyl (DNPBS), have been shown to suppress racemization by avoiding this pathway.[4][5]

Troubleshooting Guide: High Levels of D-Serine Detected

If you are observing significant racemization of serine in your synthesis, work through the following potential causes and solutions.

Issue: Inappropriate Coupling Reagent or Additives

Explanation: The choice of coupling reagent is a critical factor influencing the extent of racemization.[6][7][8] Some highly efficient coupling reagents can also promote the formation of the oxazolone intermediate, leading to higher levels of racemization.[6] Additives are often essential to suppress this side reaction.[7][9][10]

Solutions:

  • Switch to a less racemization-prone coupling reagent. Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) should always be used with racemization-suppressing additives.[1][11]

  • Incorporate racemization-suppressing additives. Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective at minimizing racemization when used in conjunction with coupling reagents.[1][8][9][10]

  • Consider phosphonium or uronium/aminium reagents with caution. Reagents like HBTU, HATU, and PyBOP can be very effective but may still cause racemization, especially with sensitive amino acids.[1][6] Their use should be carefully optimized.

Issue: Unsuitable Base or Base Concentration

Explanation: The type and concentration of the base used during the coupling step are crucial.[8] Stronger or more concentrated bases can more readily abstract the alpha-proton of the activated serine, promoting racemization through direct enolization.[8]

Solutions:

  • Use a weaker base. N-methylmorpholine (NMM) is generally preferred over stronger bases like N,N-Diisopropylethylamine (DIEA or DIPEA).[8]

  • Reduce the base concentration. Use the minimum amount of base necessary to facilitate the reaction.

  • Consider base-free coupling conditions. The combination of DIC with an additive like HOBt or Oxyma can often be performed without the need for an external base.[10]

Issue: Suboptimal Reaction Conditions (Temperature and Time)

Explanation: Elevated temperatures can increase the rate of both the desired coupling reaction and the undesired racemization side reaction.[8][12] Similarly, prolonged pre-activation of the serine's carboxylic acid before coupling increases the time the racemization-prone activated intermediate exists.[8]

Solutions:

  • Lower the reaction temperature. Performing the coupling reaction at a lower temperature, such as 0°C, can significantly reduce the rate of racemization.[1]

  • Minimize the pre-activation time. Activate the serine derivative for a short period (e.g., 5-10 minutes) before adding it to the deprotected peptide-resin.[8]

Data Summary

The choice of coupling reagent and additives has a significant impact on the level of serine racemization. The following table summarizes the percentage of the D-diastereomer formed during the coupling of Fmoc-Ser(tBu)-OH to H-Leu-OtBu using various reagents.

Coupling ReagentAdditiveBaseD-Isomer (%)Reference
HATU-NMM13.2[5]
HBTU-DIPEA3.1[5]
PyBop-DIPEA2.0[5]
EDCIHOBt-48.2[5]
DICOxyma-1.8[5]

Note: The extent of racemization can vary depending on the specific reaction conditions, including solvent, temperature, and the nature of the coupling partners.

Experimental Protocols

Protocol 1: Standard Coupling Cycle with Minimized Racemization for Fmoc-SPPS

This protocol is designed for the manual solid-phase peptide synthesis (SPPS) of a peptide containing a serine residue, with steps taken to minimize racemization.

Materials:

  • Fmoc-Ser(tBu)-OH

  • Rink Amide resin (or other suitable solid support)

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • N-methylmorpholine (NMM) (optional, if needed)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (for subsequent couplings):

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Serine Activation and Coupling:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-Ser(tBu)-OH and 3 equivalents of HOBt (or Oxyma) in DMF.

    • Add 3 equivalents of DIC to the solution.

    • Allow the activation to proceed for 5-10 minutes at room temperature.

    • Immediately add the activated serine solution to the swollen and drained resin.

    • If necessary, add 1 equivalent of NMM to the deprotected peptide-resin just before adding the activated serine solution.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the resin with DMF, followed by DCM, and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether, centrifuge to pellet the peptide, and dry the final product.

Protocol 2: Quantification of Serine Racemization by HPLC

This protocol outlines a general method for determining the extent of serine racemization. Specific columns and mobile phases may need to be optimized for your particular peptide.

Procedure:

  • Peptide Hydrolysis:

    • Accurately weigh a sample of the crude or purified peptide.

    • Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

    • After hydrolysis, evaporate the HCl under vacuum.

  • Derivatization (Optional but often necessary for chiral separation):

    • Derivatize the resulting free amino acids with a chiral derivatizing agent (e.g., Marfey's reagent, o-phthalaldehyde/N-acetyl-L-cysteine) according to the manufacturer's protocol. This creates diastereomers that can be separated on a standard C18 column.

  • HPLC Analysis:

    • Analyze the derivatized (or underivatized, if using a chiral column) amino acid mixture by reverse-phase HPLC.[13]

    • Use a suitable mobile phase gradient (e.g., acetonitrile/water with TFA or another buffer) to separate the D- and L-serine derivatives.

    • Detection is typically performed by UV absorbance at a wavelength appropriate for the derivative used.

  • Quantification:

    • Integrate the peak areas for the D- and L-serine enantiomers.

    • Calculate the percentage of racemization as: % D-Serine = [Area(D-Ser) / (Area(D-Ser) + Area(L-Ser))] * 100.

Visualizations

RacemizationMechanism cluster_0 Peptide Synthesis Coupling Step cluster_1 Key Influencing Factors L_Ser Nα-Protected L-Serine Activated_Ester Activated Ester (e.g., O-acylisourea) L_Ser->Activated_Ester Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization L_Ser_Peptide Incorporated L-Serine (Desired) Activated_Ester->L_Ser_Peptide Direct Attack by Peptide N-terminus Oxazolone->Activated_Ester Ring Opening D_Ser Incorporated D-Serine Oxazolone->D_Ser Attack by Peptide N-terminus Factors • Strong Base • High Temperature • Long Activation Time

Caption: Mechanism of serine racemization via an oxazolone intermediate.

TroubleshootingWorkflow Start High D-Serine Detected CheckReagents Step 1: Evaluate Coupling Reagents & Additives Start->CheckReagents CheckBase Step 2: Assess Base Conditions CheckReagents->CheckBase Appropriate? Sol_Reagents Use DIC/Oxyma or DIC/HOBt. Avoid using carbodiimides alone. CheckReagents->Sol_Reagents Inappropriate? CheckConditions Step 3: Review Reaction Conditions CheckBase->CheckConditions Optimal? Sol_Base Switch to a weaker base (e.g., NMM). Reduce base concentration. CheckBase->Sol_Base Too Strong/Concentrated? End Minimized Racemization CheckConditions->End Optimal? Sol_Conditions Lower temperature to 0°C. Minimize pre-activation time (<10 min). CheckConditions->Sol_Conditions Too High/Long? Sol_Reagents->CheckBase Sol_Base->CheckConditions Sol_Conditions->End

Caption: Troubleshooting workflow for high racemization in serine synthesis.

References

Technical Support Center: Optimizing AC-Ser(tbu)-OH Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the activation of N-Acetyl-O-tert-butyl-L-serine (AC-Ser(tbu)-OH) for peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the first step to optimize the activation of this compound?

A1: The initial and most critical step is the selection of an appropriate coupling reagent. The choice of reagent will significantly impact activation time, efficiency, and the potential for side reactions. Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts.[1][2] For difficult couplings or to minimize racemization, modern reagents like HATU, HCTU, or COMU are often preferred.[2][3]

Q2: How does temperature affect the activation reaction time?

A2: Most coupling reactions are initially performed at room temperature.[4] If the reaction is slow, gentle heating can be considered to increase the rate. However, be aware that elevated temperatures can also increase the risk of side reactions, particularly racemization.[4][5] For sensitive amino acids, cooling the reaction may be beneficial to minimize these risks.[4]

Q3: What role do solvents play in optimizing the reaction?

A3: The choice of solvent is crucial for ensuring all reactants remain in solution throughout the reaction.[2][6] N,N-Dimethylformamide (DMF) is a common solvent for peptide synthesis due to its excellent solvating properties. For "difficult sequences" prone to aggregation, using mixed solvents such as DMSO/DMF can be advantageous.[2] Acetonitrile and nitromethane are also cited as effective solvents, particularly with certain reagents like Woodward's Reagent K.[4]

Q4: Can additives improve the activation of this compound?

A4: Yes, additives are frequently used to enhance coupling efficiency and suppress side reactions. When using carbodiimide reagents like DCC or EDC, adding 1-hydroxybenzotriazole (HOBt) or its derivatives (like HOAt or 6-Cl-HOBt) is a standard practice to minimize racemization and prevent dehydration of asparagine and glutamine residues.[7][8] OxymaPure is another effective additive that can be used with carbodiimides and is considered a safer alternative to HOBt-based additives.[3][8]

Q5: What are common side reactions to watch for during this compound activation and coupling?

A5: Several side reactions can occur. Racemization , the loss of stereochemical purity, is a primary concern, especially with prolonged activation times or elevated temperatures.[4][5] With uronium/aminium reagents like HBTU or HATU, guanidinylation of the N-terminal amine can occur if the coupling reagent is in excess, which terminates the peptide chain.[9][10] Additionally, side reactions involving the amino acid side chains can occur, although the tert-butyl (tBu) group on serine is generally stable under standard coupling conditions and is removed during the final acidic cleavage step.[1][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Yield / Incomplete Reaction 1. Inefficient coupling reagent. 2. Poor solubility of reagents. 3. Insufficient reaction time.1. Screen a variety of coupling reagents, starting with a more powerful one like COMU or HATU.[2][5] 2. Try a different solvent system (e.g., add DMSO to DMF) or ensure reagents are fully dissolved before starting.[2] 3. Increase the reaction time (e.g., overnight coupling) or consider a double or triple coupling protocol.[5]
Presence of Side Products (e.g., Racemization) 1. Over-activation of the amino acid. 2. High reaction temperature. 3. Use of a strong base.1. Minimize the pre-activation time before adding the amine component.[4] 2. Perform the reaction at a lower temperature (e.g., 0°C or room temperature).[4] 3. If racemization is a concern, especially with Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH, use a weaker base like N-methylmorpholine (NMM) or sym-collidine, or use a base-free method like DIC/OxymaPure.[10]
N-terminal Guanidinylation Use of excess uronium/aminium coupling reagent (e.g., HBTU, HATU).1. Use a slight excess of the this compound relative to the coupling reagent. 2. Pre-activate the this compound with the coupling reagent for a short period before adding it to the resin-bound amine.[9][10] 3. Switch to a phosphonium-based reagent like PyBOP or PyAOP, which does not cause this side reaction.
Difficulty Dissolving Crude Peptide Post-Cleavage The final peptide sequence may be insoluble in standard solvents.1. Try dissolving the peptide in pure water-miscible organic solvents like DMSO or DMF first, then add water/acetonitrile.[5] 2. For highly insoluble peptides, dissolve in a small volume of trifluoroacetic acid (TFA) before diluting with acetonitrile.[5]

Data Summary: Coupling Reagents

The following table summarizes common coupling reagents used in peptide synthesis, which can be applied to the activation of this compound. Reaction times are generally monitored by TLC or HPLC for completion and can vary from minutes to hours.

Reagent ClassExamplesMolar Ratio (Reagent:Acid)Typical Activation TimeKey AdvantagesPotential Issues
Carbodiimides DIC, EDC1:1 to 1.1:15-15 minutes (pre-activation)Cost-effective, well-established.[6][7]Requires an additive (e.g., HOBt, Oxyma) to reduce racemization.[7] Byproduct removal can be difficult (DCC).[7]
Phosphonium Salts PyBOP, PyAOP1:1 to 1.1:1< 10 minutesHigh efficiency, does not cause guanidinylation.[8] PyAOP is effective for sterically hindered couplings.[7]Solutions have moderate stability in DMF. Byproducts can be carcinogenic (BOP).[8]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMU1:1 to 1.1:12-10 minutesHigh reactivity and speed.[7][8] Byproducts are generally soluble and easy to remove.[10] HATU and HCTU are highly efficient for difficult sequences.[2][10]Can cause N-terminal guanidinylation if used in excess.[9][10] HOBt-based reagents can have safety concerns.[3]

Experimental Protocols

Protocol 1: General Activation of this compound using HATU

This protocol describes a standard method for activating this compound for coupling to a resin-bound amine in solid-phase peptide synthesis (SPPS).

  • Reagent Preparation : In a separate vessel, dissolve this compound (1.5 eq) and HATU (1.45 eq) in DMF.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3 eq) to the solution from Step 1.

  • Pre-activation : Allow the mixture to stand for 2-5 minutes at room temperature. This step forms the activated OAt-ester.

  • Coupling : Add the activated amino acid solution to the reaction vessel containing the deprotected resin-bound peptide.

  • Reaction : Agitate the mixture at room temperature. The coupling reaction is typically complete within 15-60 minutes.

  • Monitoring : Monitor the completion of the reaction using a colorimetric test such as the Kaiser (ninhydrin) test to check for the presence of free primary amines.[12]

  • Washing : Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visualizations

Workflow for Troubleshooting Low Coupling Yield

Low_Yield_Troubleshooting start_node Low Coupling Yield for this compound decision_node decision_node start_node->decision_node Initial Check process_node1 Screen More Potent Coupling Reagents (e.g., HATU, COMU) decision_node->process_node1 Reagent Issue? process_node2 Optimize Reaction Conditions decision_node->process_node2 Condition Issue? process_node process_node solution_node solution_node solution_node1 Adopt New Reagent process_node1->solution_node1 Improves Yield decision_node2 Solubility or Time? process_node2->decision_node2 process_node3 Change Solvent System (e.g., add DMSO) decision_node2->process_node3 Solubility process_node4 Increase Coupling Time or Perform Double Coupling decision_node2->process_node4 Time solution_node2 Problem Solved process_node3->solution_node2 Yield Improves process_node4->solution_node2 Yield Improves

A troubleshooting workflow for addressing low coupling yields.

General Mechanism of Carboxylic Acid Activation

Activation_Mechanism cluster_reactants Reactants cluster_process Activation Process cluster_coupling Coupling Acid This compound (Carboxylic Acid) ActivatedEster Activated Intermediate (e.g., OAt-ester) Acid->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU, DIC) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster facilitates PeptideBond Peptide Bond Formed ActivatedEster->PeptideBond Nucleophilic Attack Amine Resin-Bound Amine (R'-NH2) Amine->PeptideBond

Simplified pathway of amino acid activation and peptide bond formation.

References

Technical Support Center: Addressing Solubility Challenges of AC-Ser(tbu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with N-acetyl-O-tert-butyl-L-serine (AC-Ser(tbu)-OH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its protecting groups important for solubility?

A1: this compound, or N-acetyl-O-tert-butyl-L-serine, is a derivative of the amino acid L-serine. It features an acetyl group on the N-terminus and a tert-butyl ether protecting the side-chain hydroxyl group. These modifications are crucial as they enhance the compound's stability and solubility in organic solvents, which is beneficial for its use in peptide synthesis and other biochemical applications.[1]

Q2: In which solvents is this compound generally soluble?

A2: While specific quantitative data is limited, the structural characteristics of this compound suggest good solubility in a range of polar aprotic and other organic solvents. Generally, protected amino acids with similar features exhibit solubility in solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetone.[2]

Q3: I am having trouble dissolving this compound. What are the common causes?

A3: Several factors can contribute to poor solubility. These include the purity of the solvent, the presence of moisture, the ambient temperature, and potential aggregation of the this compound molecules. For instance, DMF can degrade over time to form dimethylamine, which can affect solubility and reactivity.[3][4]

Q4: Can I use heat to dissolve this compound?

A4: Gentle heating, for example to around 37°C, can be an effective method to increase the solubility of protected amino acids.[3] However, it is important to apply heat cautiously and for short durations to avoid potential degradation of the compound.

Q5: How do co-solvents affect the solubility of this compound?

A5: Using a mixture of solvents can significantly enhance solubility. For particularly difficult-to-dissolve protected amino acids, adding a small amount of a stronger solvent like DMSO or N-Methyl-2-pyrrolidone (NMP) to a primary solvent like DMF can be effective.[3][5]

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound, please follow the troubleshooting workflow below.

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Caption: A step-by-step guide to troubleshooting the solubility of this compound.

Data Presentation

SolventChemical ClassExpected SolubilityNotes
Dichloromethane (DCM)Chlorinated HydrocarbonSolubleA common solvent for peptide synthesis.
ChloroformChlorinated HydrocarbonSolubleSimilar properties to DCM.
Dimethylformamide (DMF)Polar AproticSolubleWidely used in peptide synthesis, but can degrade over time.[4]
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleA strong solvent, often used as a co-solvent to enhance solubility.[3]
N-Methyl-2-pyrrolidone (NMP)Polar AproticSolubleAn alternative to DMF with high solvating power.[4]
AcetoneKetoneSolubleA versatile organic solvent.
Ethyl AcetateEsterSolubleA moderately polar solvent.
WaterProticSparingly Soluble to InsolubleThe organic protecting groups reduce aqueous solubility.
Methanol / EthanolAlcoholModerately SolubleMay be less effective than polar aprotic solvents.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound

  • Weigh the desired amount of this compound in a clean, dry vial.

  • Add the calculated volume of a high-purity, anhydrous solvent (e.g., DMF or DCM).

  • Vortex the vial for 1-2 minutes to suspend the solid.

  • If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.

  • If solubility is still an issue, gently warm the solution to approximately 37°C with intermittent vortexing.

  • Once fully dissolved, proceed with your experimental workflow immediately.

Protocol 2: Dissolution of this compound using a Co-solvent

  • Attempt to dissolve this compound in the primary solvent (e.g., DMF) following steps 1-3 of the standard protocol.

  • If the compound does not fully dissolve, add a small volume of a high-purity co-solvent such as DMSO (typically 5-10% of the total volume).

  • Vortex the mixture thoroughly to ensure homogeneity.

  • If necessary, apply sonication or gentle heating as described in the standard protocol.

  • Once a clear solution is obtained, proceed with your experiment.

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Caption: A diagram illustrating the general workflow for dissolving this compound for experimental use.

References

Technical Support Center: AC-Ser(tbu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC-Ser(tbu)-OH. It addresses common side reactions and offers detailed protocols to ensure the successful synthesis of high-quality peptides.

Frequently Asked Questions (FAQs)

Q1: I'm observing a side product with a mass increase of +42 Da. What is the likely cause and how can I prevent it?

A1: A mass increase of +42 Da strongly suggests O-acylation of the serine side chain, where the hydroxyl group is acetylated. This can occur during the coupling step, especially when using active esters.

Prevention Strategy:

The most effective way to prevent O-acylation is by using additives that suppress this side reaction. 2,4-dinitrophenol and pentachlorophenol have been shown to be highly effective.[1]

Q2: My peptide is showing significant epimerization at the serine residue. How can I minimize racemization during coupling?

A2: Racemization of this compound can be induced by the base used during the coupling reaction, particularly with strong bases like N,N-Diisopropylethylamine (DIPEA). The choice of coupling reagent also plays a crucial role.

Prevention Strategy:

  • Choice of Base: Use a weaker base such as collidine in place of DIPEA to minimize the risk of racemization.[2]

  • Coupling Reagent Selection: The combination of Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® is recommended for minimizing racemization.[3] Uronium-based reagents like HBTU and HATU can lead to higher levels of epimerization.

  • Temperature Control: Perform the coupling reaction at room temperature or lower, as elevated temperatures can increase the rate of racemization.

Q3: After TFA cleavage, I've identified a side product that seems to be an ester isomer of my peptide. What is this and how can I resolve it?

A3: You are likely observing the result of an N→O acyl shift. Under strong acidic conditions, such as during TFA cleavage, the peptide bond can migrate from the alpha-amino group to the side-chain hydroxyl group of serine, forming an O-acyl isopeptide (an ester).[1]

Resolution:

This side reaction is reversible. The resulting O-acyl isopeptide can be converted back to the native N-acyl peptide by treating the crude peptide under neutral or slightly basic aqueous conditions (pH 7-7.5).[1]

Q4: I am synthesizing a peptide containing both Arg(Pbf) and Ser(tBu) and have detected a side product with a mass increase of +80 Da on the serine residue. What is causing this modification?

A4: The +80 Da mass addition corresponds to the O-sulfonation of the serine residue. This is a known side reaction that can occur during the TFA cleavage of peptides containing both O-tert-butyl protected serine or threonine and arginine protected with sulfonyl-based groups like Pmc, Mtr, or Pbf.[4] The reactive sulfonyl species generated during the deprotection of arginine can modify the hydroxyl group of serine, especially in the absence of appropriate scavengers.

Prevention Strategy:

  • Optimized Cleavage Cocktail: Use a cleavage cocktail specifically designed to scavenge sulfonyl species. "Reagent K" or "Reagent R" are recommended for peptides containing arginine. Thioanisole is a key component in these cocktails for suppressing this side reaction.[5]

  • Alternative Cleavage Method: Cleavage with trimethylsilyl bromide (TMSBr) has been shown to completely suppress the formation of sulfonation by-products.

Troubleshooting Guides

Issue 1: Incomplete Deprotection of the t-Butyl Group

Symptom: Mass spectrometry analysis of the crude peptide shows a persistent +56 Da mass addition on serine residues, corresponding to the tert-butyl group.

Cause: The tert-butyl ether protecting group on the serine side chain is stable and requires strong acidic conditions for complete removal. Insufficient TFA concentration, inadequate cleavage time, or the presence of certain residues that interfere with cleavage can lead to incomplete deprotection.

Solution:

  • Optimize Cleavage Conditions: For peptides containing Ser(tBu), ensure a high concentration of TFA in the cleavage cocktail. A two-step cleavage procedure can be beneficial. Initially, treat the peptide with a lower concentration of TFA (e.g., 70%) in the presence of scavengers, followed by the addition of more TFA to reach a final concentration of 80-95% for an extended period.[6][7]

  • Increase Cleavage Time: For sequences with multiple bulky protecting groups, extending the cleavage time to 3-4 hours at room temperature may be necessary.

  • Use a Robust Cleavage Cocktail: A standard and effective cleavage cocktail for most sequences containing Ser(tBu) is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

Issue 2: Unexpected Side Products with Arginine-Containing Peptides

Symptom: HPLC analysis of a crude peptide containing both Arg(Pbf) and Ser(tBu) shows multiple unexpected peaks, some of which correspond to O-sulfonation of serine.

Cause: The Pbf protecting group on arginine, when cleaved, releases reactive cationic species. In the absence of effective scavengers, these can react with nucleophilic residues like serine.

Solution:

  • Utilize a Specialized Cleavage Cocktail: For peptides containing Arg(Pbf), especially in the presence of other sensitive residues like Ser(tBu) or Trp, "Reagent R" is highly recommended. Its composition is specifically designed to minimize side reactions associated with Pbf deprotection.

  • Ensure Freshness of Reagents: Always use freshly prepared cleavage cocktails, as the scavengers can degrade over time.

Data Presentation

Table 1: Comparison of D-Serine Formation with Different Coupling Reagents for Fmoc-Ser(tBu)-OH

Coupling ReagentAdditiveBase% D-Serine Formation (Epimerization)Reference
HATU-NMMCan be significant[8]
DICHOBt-Low[8]
DICOxyma-Low[8]
EDCIHOBt-Can result in some racemization[8]

Note: The exact percentage of racemization can vary depending on specific reaction conditions such as solvent, temperature, and stoichiometry.

Experimental Protocols

Protocol 1: Minimized Racemization during Coupling of this compound

This protocol is designed to minimize the risk of serine epimerization during the coupling step.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Activation: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of OxymaPure® in DMF.

  • Add 3 equivalents of DIC to the solution.

  • Allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling: Immediately add the activated amino acid solution to the swollen and drained resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

Protocol 2: Optimized TFA Cleavage for Peptides Containing Arg(Pbf) and Ser(tBu)

This protocol utilizes "Reagent R" to minimize side reactions, including O-sulfonation of serine.

Materials:

  • Dried peptide-resin

  • "Reagent R" (TFA/Thioanisole/1,2-ethanedithiol (EDT)/Anisole - 90:5:3:2 v/v/v/v), freshly prepared

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage: Add "Reagent R" to the resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours. For peptides with multiple arginine residues, the cleavage time may need to be extended.

  • Filtration: Filter the cleavage mixture to separate the resin from the peptide solution.

  • Washing: Wash the resin with a small amount of fresh TFA.

  • Precipitation: Combine the filtrates and add the solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution) to precipitate the peptide.

  • Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

experimental_workflow cluster_coupling Minimized Racemization Coupling cluster_cleavage Optimized Cleavage Resin Fmoc-deprotected Peptide-Resin Swell Swell Resin in DMF Resin->Swell Couple Couple for 1-2 hours at RT Swell->Couple Activate Activate this compound with DIC/Oxyma Activate->Couple Wash_Couple Wash with DMF Couple->Wash_Couple Peptide_Resin Dried Peptide-Resin (with Arg(Pbf) & Ser(tBu)) Add_Reagent_R Add 'Reagent R' Peptide_Resin->Add_Reagent_R React Agitate 2-4 hours at RT Add_Reagent_R->React Filter Filter React->Filter Precipitate Precipitate in cold ether Filter->Precipitate Isolate Isolate and Dry Peptide Precipitate->Isolate

Caption: Workflow for coupling and cleavage to minimize side reactions.

side_reactions cluster_racemization Racemization Pathway cluster_sulfonation O-Sulfonation Pathway cluster_acyl_shift N->O Acyl Shift Pathway start This compound oxazolone Oxazolone Intermediate (promoted by strong base) start->oxazolone Activation d_ser AC-D-Ser(tbu)-OH oxazolone->d_ser Proton Abstraction/ Reprotonation pbf Arg(Pbf) sulfonyl Reactive Sulfonyl Cation pbf->sulfonyl TFA Cleavage sulfonated_ser O-Sulfo-Serine sulfonyl->sulfonated_ser ser Ser(tBu)-OH ser->sulfonated_ser Nucleophilic Attack peptide Peptide with Serine intermediate Five-membered Ring Intermediate peptide->intermediate Strong Acid (TFA) isopeptide O-Acyl Isopeptide (Ester) intermediate->isopeptide isopeptide->peptide Neutral/Slightly Basic pH

Caption: Key side reaction pathways involving this compound.

References

Best practices for the storage and handling of AC-Ser(tbu)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the storage, handling, and use of N-Acetyl-L-serine(O-tert-butyl) (AC-Ser(tbu)-OH). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this reagent in your research.

Storage and Handling

Proper storage and handling of this compound are critical to maintain its integrity and ensure reproducible experimental outcomes.

Storage Conditions Summary

ParameterRecommendationRationale
Temperature Store at -15°C for long-term storage.[1]Minimizes degradation over time.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Reduces the risk of hydrolysis and oxidation from atmospheric moisture and oxygen.
Light Protect from light.While not acutely light-sensitive, prolonged exposure to UV light can potentially initiate degradation. The use of amber vials is recommended.
Humidity Store in a dry environment, preferably in a desiccator.The compound is susceptible to hydrolysis.

Handling Precautions

  • Always handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of the powder.

  • For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound in a question-and-answer format.

Q1: I am observing incomplete coupling of this compound in my peptide synthesis. What are the possible causes and solutions?

A1: Incomplete coupling of amino acids with bulky protecting groups like tert-butyl (tBu) is a common issue in solid-phase peptide synthesis (SPPS) due to steric hindrance.[2]

Troubleshooting Steps:

  • Optimize Coupling Reagents:

    • Switch to more potent coupling reagents known to be effective for sterically hindered amino acids, such as HATU or COMU.[2]

  • Increase Reaction Time and Equivalents:

    • Double the standard coupling time (e.g., from 1 hour to 2 hours).

    • Increase the equivalents of the protected amino acid and coupling reagent (e.g., from 3 to 5 equivalents).[2]

  • Perform a Double Coupling:

    • After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.[3]

  • Consider Microwave-Assisted Peptide Synthesis (MA-SPPS):

    • Microwave energy can often accelerate coupling reactions and improve efficiency for difficult couplings.

Q2: After TFA cleavage, my mass spectrometry results indicate incomplete removal of the tBu protecting group. How can I ensure complete deprotection?

A2: Incomplete deprotection of the tBu group can occur, particularly in sterically crowded peptide sequences.[2]

Troubleshooting Steps:

  • Extend Cleavage Time:

    • Increase the duration of the trifluoroacetic acid (TFA) cleavage reaction.

  • Optimize Scavengers:

    • Ensure the use of an appropriate scavenger cocktail in your TFA cleavage solution to trap the reactive tBu cations generated, which can otherwise lead to side reactions. A common scavenger is triisopropylsilane (TIS).

Q3: I am concerned about potential racemization of the serine residue during coupling. How can this be minimized?

A3: Serine is moderately susceptible to racemization during the activation step of peptide coupling.[3]

Mitigation Strategies:

  • Choice of Base: Use a less hindered base such as 2,4,6-collidine or N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA), as some combinations of coupling reagents and DIPEA have been shown to increase racemization.[3]

  • Coupling Method: The use of carbodiimide-mediated couplings with an additive like 1-hydroxybenzotriazole (HOBt) or its safer analogue, OxymaPure, can help minimize racemization.[4]

Frequently Asked Questions (FAQs)

Q: What is the primary role of the tert-butyl (tBu) group on the serine side chain?

A: The tBu group is a protecting group for the hydroxyl (-OH) function of the serine side chain. This protection is essential during peptide synthesis to prevent unwanted side reactions, such as O-acylation, at the hydroxyl group. The tBu group is stable under the basic conditions used for Fmoc group removal but is readily cleaved under the strongly acidic conditions of the final peptide cleavage from the resin.[3][5]

Q: Can I use AC-Ser-OH without the tBu protecting group in peptide synthesis?

A: It is generally not recommended to use serine derivatives with an unprotected hydroxyl group in standard Fmoc-based solid-phase peptide synthesis. The free hydroxyl group can be acylated by the activated carboxylic acid of the incoming amino acid, leading to the formation of branched peptides and a significant reduction in the yield and purity of the desired product.[3]

Q: How does the steric hindrance of the tBu group compare to other protecting groups like Trityl (Trt)?

A: Both tBu and Trityl (Trt) are bulky protecting groups. However, the Trityl group is significantly larger than the tert-butyl group. While the larger size of the Trt group can sometimes be advantageous in preventing certain side reactions, it can also make the initial coupling of the Trt-protected amino acid more challenging.[2] The choice between these protecting groups often depends on the specific peptide sequence and the potential for side reactions.[6]

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a manual procedure for a single coupling cycle of this compound to a resin-bound peptide with a free N-terminal amine.

Reagents and Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel with a filter

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Activation of this compound:

    • In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activated this compound solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, wash the resin with DMF and perform a "double coupling" by repeating steps 2 and 3.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome swell_resin Swell Resin in DMF couple Couple to Resin (1-2 hours) activate_aa Activate this compound (HATU, DIPEA in DMF) activate_aa->couple kaiser_test Kaiser Test couple->kaiser_test wash_resin Wash Resin with DMF kaiser_test->wash_resin Negative (Yellow) double_couple Double Couple kaiser_test->double_couple Positive (Blue) next_cycle Proceed to Next Cycle wash_resin->next_cycle double_couple->couple

Caption: Workflow for a single coupling cycle of this compound in SPPS.

troubleshooting_deprotection start Incomplete tBu Deprotection Observed increase_time Increase TFA Cleavage Time start->increase_time optimize_scavengers Optimize Scavenger Cocktail (e.g., add TIS) start->optimize_scavengers re_cleave Re-cleave Peptide increase_time->re_cleave optimize_scavengers->re_cleave analyze Analyze Purity (e.g., Mass Spec) re_cleave->analyze

Caption: Troubleshooting flowchart for incomplete tBu group deprotection.

References

Technical Support Center: Ac-Ser(tbu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Ac-Ser(tbu)-OH purity on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of this compound critical for successful peptide synthesis?

A1: The purity of this compound is paramount as impurities can lead to a variety of undesirable side reactions during solid-phase peptide synthesis (SPPS). These can include the formation of deletion sequences (peptides missing the serine residue), insertion sequences (containing an extra serine residue), and other modified peptides.[1][2] Such impurities complicate the purification of the target peptide, reduce the overall yield, and can potentially alter the biological activity of the final product.[2]

Q2: What are the most common impurities found in this compound and how do they affect the reaction?

A2: Common impurities in this compound raw materials include:

  • Ac-Ser(tbu)-Ser(tbu)-OH (Dipeptide): This impurity can be incorporated into the peptide chain, resulting in an "endo-Ser" or insertion sequence impurity, which has a higher molecular weight than the target peptide.[1]

  • H-Ser(tbu)-OH (Deprotected amino acid): The presence of the free amine can lead to double additions or other side reactions, complicating the synthesis.[1]

  • Residual Solvents: Solvents from the manufacturing or purification process of this compound can interfere with the coupling reaction, leading to lower yields.

  • Enantiomeric Impurities (D-isomer): The presence of the D-enantiomer can result in the formation of diastereomeric peptides, which can be difficult to separate from the desired product and may have different biological properties.

Q3: How can I assess the purity of my this compound reagent before use?

A3: It is highly recommended to assess the purity of this compound, especially for critical applications. The most common analytical methods are:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of the main component and can separate it from most impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and helps in identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.

For routine checks, HPLC is often the most practical and informative method.

Q4: What are the signs of a problematic coupling reaction involving this compound that might be related to its purity?

A4: Indicators of potential issues with this compound coupling include:

  • Positive Kaiser Test (or other ninhydrin-based tests) after coupling: This indicates the presence of unreacted free amines on the resin, signifying an incomplete reaction.[3][4]

  • Appearance of unexpected peaks in analytical HPLC of the crude peptide: These peaks may correspond to deletion or insertion sequences.

  • Low overall yield of the crude peptide: Impurities can lead to a significant reduction in the amount of the desired final product.

Troubleshooting Guides

Issue 1: Incomplete Coupling of this compound (Positive Kaiser Test)

A positive Kaiser test after the coupling step indicates that not all the free amines on the resin have reacted with the this compound.

Possible Cause:

  • Low purity of this compound, meaning a lower effective concentration of the active reagent.

  • Presence of impurities that inhibit the reaction.

  • Steric hindrance or peptide aggregation on the resin.[4]

Troubleshooting Workflow:

G start Positive Kaiser Test after this compound Coupling double_coupling Perform a second coupling (double coupling) of this compound. start->double_coupling recheck_kaiser Perform Kaiser Test again. double_coupling->recheck_kaiser negative_kaiser Negative Kaiser Test: Proceed with synthesis. recheck_kaiser->negative_kaiser Result is Negative positive_kaiser_again Positive Kaiser Test persists. recheck_kaiser->positive_kaiser_again Result is Positive cap_amines Cap unreacted amines with acetic anhydride. positive_kaiser_again->cap_amines investigate_reagent Investigate this compound Purity positive_kaiser_again->investigate_reagent proceed_with_capping Proceed with synthesis, and analyze for deletion sequences. cap_amines->proceed_with_capping hplc_analysis Analyze reagent by HPLC. investigate_reagent->hplc_analysis reagent_impure Purity < 98% or significant impurity peaks hplc_analysis->reagent_impure Analysis shows... reagent_pure Purity > 98% and no major impurities hplc_analysis->reagent_pure Analysis shows... purify_reagent Purify this compound or use a new, high-purity batch. reagent_impure->purify_reagent optimize_conditions Optimize coupling conditions: - Increase equivalents - Use stronger coupling agents (e.g., HATU) - Change solvent (e.g., add NMP) reagent_pure->optimize_conditions G start Insertion Sequence Detected (e.g., by LC-MS) analyze_reagent Analyze this compound raw material by LC-MS. start->analyze_reagent dipeptide_present Dipeptide impurity (Ac-Ser(tbu)-Ser(tbu)-OH) is detected. analyze_reagent->dipeptide_present Result dipeptide_absent No significant dipeptide impurity detected. analyze_reagent->dipeptide_absent Result purify_or_replace Purify the existing This compound stock or acquire a new high-purity batch. dipeptide_present->purify_or_replace review_synthesis Review synthesis protocol for other potential sources of error (e.g., premature deprotection). dipeptide_absent->review_synthesis

References

Validation & Comparative

A Comparative Guide to the Stability of Peptides Synthesized with Ac-Ser(tBu)-OH and Alternative Serine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity, stable peptides is paramount. The choice of protecting group for trifunctional amino acids like serine is a critical determinant of the success of solid-phase peptide synthesis (SPPS). While the primary role of the protecting group is to prevent unwanted side reactions during synthesis, the strategy employed can have significant downstream implications for the purity and perceived stability of the final peptide product.

This guide provides an objective comparison of peptides synthesized using N-acetyl-O-tert-butyl-L-serine (Ac-Ser(tBu)-OH) with those synthesized using other common serine derivatives. The focus is on how the protecting group strategy influences the purity of the synthesized peptide, which is often a precursor to its stability in experimental assays. This guide also provides detailed experimental protocols for researchers to conduct their own stability assessments.

Influence of Serine Protecting Groups on Peptide Synthesis and Purity

The stability of a final peptide product is intrinsically linked to its purity. The choice of a side-chain protecting group for serine primarily affects the outcomes of the synthesis and cleavage steps, thereby influencing the purity of the crude peptide. Different protecting groups vary in their lability to acid, which dictates the conditions required for their removal and can lead to the formation of different side products.[1][2][3]

The tert-butyl (tBu) group, used in Fmoc-Ser(tBu)-OH, is robust and stable under the basic conditions used for Fmoc deprotection.[4] However, it requires strong acid, typically high concentrations of trifluoroacetic acid (TFA), for cleavage.[1] These harsh conditions can generate reactive tert-butyl cations, which may lead to the alkylation of sensitive residues like tryptophan or methionine, resulting in impurities.[1]

In contrast, the trityl (Trt) group is significantly more sensitive to acid and can be cleaved under much milder conditions.[1][2] This often results in a cleaner crude product with fewer side reactions, which can be misconstrued as higher stability of the target peptide in initial assays.[3] The benzyl (Bzl) group is commonly used in Boc-based synthesis and shows different stability profiles to acidic cleavage cocktails.[5][6]

Table 1: Comparison of Common Serine Side-Chain Protecting Groups in Peptide Synthesis

FeatureO-tert-Butyl (tBu)O-Trityl (Trt)O-Benzyl (Bzl)
Typical Strategy Fmoc/tBuFmoc/tBuBoc/Bzl; sometimes Fmoc/tBu
Protecting Group Lability Acid-labile (strong acid)[1]Highly acid-labile (mild acid)[1][2]Acid-labile; removable by HF, partially cleaved by TFA[5][6]
Cleavage Conditions e.g., 95% TFA[1]e.g., 1-5% TFA[1]e.g., HF or TFMSA in Boc strategy[5]
Common Side Reactions Alkylation of sensitive residues by t-butyl cations[1]Tritylation of sensitive residues if scavengers are inadequatePartial cleavage during TFA treatment in Fmoc strategy[5]
Expected Crude Purity Good to high, but sequence-dependentGenerally higher due to milder cleavage[2][3]Variable, dependent on overall synthesis strategy
Primary Application Routine synthesis of peptides not sensitive to strong acidSynthesis of acid-sensitive peptides and those prone to aggregation[7]Primarily Boc-based synthesis; some applications in Fmoc strategy

Experimental Protocols for Peptide Stability Assessment

To quantitatively assess the stability of a synthesized peptide, standardized assays are crucial. Below are detailed protocols for determining peptide stability in human plasma and under various pH conditions.

Protocol 1: In Vitro Peptide Stability in Human Plasma

This protocol provides a general method to assess the proteolytic stability of a peptide in a biologically relevant matrix.[8]

Materials:

  • Test peptide stock solution (1 mg/mL in an appropriate solvent, e.g., water or DMSO).

  • Lyophilized human plasma (commercial source).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching/precipitation solution (e.g., acetonitrile with 1% formic acid or 10% trichloroacetic acid in water).

  • HPLC or LC-MS/MS system for analysis.

  • Thermomixer or water bath set to 37°C.

Procedure:

  • Reconstitute Plasma: Reconstitute lyophilized human plasma with PBS according to the manufacturer's instructions. Allow it to equilibrate to 37°C for at least 15 minutes.

  • Initiate Reaction: Spike the pre-warmed plasma with the test peptide stock solution to a final concentration (e.g., 10-50 µM). Vortex briefly to mix. This is your t=0 sample point, but the first analytical sample should be taken immediately.

  • Incubation and Sampling: Incubate the peptide-plasma mixture at 37°C. At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing a defined volume of ice-cold quenching/precipitation solution (e.g., 150 µL). The ratio of quenching solution to sample is typically 3:1 (v/v) to ensure complete protein precipitation and enzyme inactivation. Vortex vigorously.

  • Protein Precipitation: Incubate the quenched samples on ice for at least 20 minutes to allow for full protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant and transfer it to an HPLC vial for analysis by reverse-phase HPLC (RP-HPLC) or LC-MS/MS.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time. Calculate the peptide's half-life (t½) by fitting the data to a first-order decay model.

Protocol 2: pH Stability Profile Assessment

This protocol is used to determine the stability of a peptide over a range of pH values, assessing its susceptibility to hydrolysis under acidic, neutral, and basic conditions.

Materials:

  • Test peptide stock solution (1 mg/mL).

  • A series of buffers with different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0). Common buffers include citrate for acidic pH, phosphate for neutral pH, and borate or carbonate for basic pH.

  • Quenching solution (e.g., 1 M HCl or a suitable organic solvent).

  • HPLC or LC-MS/MS system.

  • Thermostatically controlled incubator.

Procedure:

  • Sample Preparation: For each pH condition, dilute the peptide stock solution into the respective buffer to a final concentration (e.g., 100 µM).

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C or an elevated temperature like 50°C to accelerate degradation).

  • Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each pH sample.

  • Quench Reaction: If necessary, quench the degradation by adding a quenching solution or by immediately freezing the sample at -80°C until analysis. For many analytical methods, immediate freezing is sufficient.

  • Sample Analysis: Analyze the samples by RP-HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.

  • Data Analysis: For each pH value, plot the percentage of remaining peptide against time. Determine the degradation rate constant and half-life. A summary plot of half-life versus pH will illustrate the peptide's pH stability profile.[9]

Visualizing Workflows and Logical Relationships

Diagrams created using Graphviz can effectively illustrate the experimental workflows and the logical connections between synthesis choices and final product characteristics.

G cluster_synthesis Peptide Synthesis & Purity cluster_stability Stability Assessment A Select Serine Derivative (e.g., this compound) B Solid-Phase Peptide Synthesis (SPPS) A->B C Cleavage from Resin & Deprotection B->C D Crude Peptide Product C->D E Purification (RP-HPLC) D->E F Pure Peptide (>95%) E->F G Incubation in Matrix (e.g., Plasma, pH Buffers) F->G Test Purified Peptide H Time-Point Sampling & Quenching G->H I Analysis (HPLC or LC-MS/MS) H->I J Data Analysis (Half-life, Degradation Rate) I->J

Caption: Experimental workflow for peptide synthesis and subsequent stability assessment.

G cluster_choice Protecting Group Choice cluster_conditions Cleavage Conditions cluster_outcome Synthesis Outcome A Fmoc-Ser(tBu)-OH C Strong Acid (e.g., 95% TFA) A->C B Fmoc-Ser(Trt)-OH D Mild Acid (e.g., 1-5% TFA) B->D E Potential for Side Reactions (e.g., alkylation) C->E F Fewer Side Reactions D->F H Lower Crude Purity E->H G Higher Crude Purity F->G

References

Validating AC-Ser(tbu)-OH Incorporation: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate incorporation of modified amino acids is a critical step in peptide synthesis. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other common techniques for validating the successful incorporation of N-acetyl-L-serine(O-tert-butyl) (AC-Ser(tbu)-OH), a valuable building block in drug discovery and development.

NMR spectroscopy offers a powerful, non-destructive method for real-time monitoring and confirmation of peptide synthesis. The distinct signals of the acetyl and tert-butyl groups in this compound provide clear markers for its presence and chemical environment within a peptide sequence.

Quantitative NMR Data for this compound

The successful incorporation of this compound can be verified by characteristic signals in both ¹H and ¹³C NMR spectra. The N-acetyl group introduces a sharp singlet in the ¹H NMR spectrum, while the tert-butyl group provides a strong, easily identifiable singlet. In the ¹³C NMR spectrum, the quaternary carbon and the methyl carbons of the tert-butyl group, along with the carbonyl and methyl carbons of the acetyl group, serve as key indicators.

Below are the predicted and experimentally observed (where available for similar structures) chemical shifts for this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.0~23
α-CH~4.5~55
β-CH₂~3.7~63
t-Butyl C(CH₃)₃-~74
t-Butyl C(CH₃)₃~1.2~28
Carbonyl (Amide)-~172
Carbonyl (Acid)-~175

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds, such as N-acetylserine[1]. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Monitoring of this compound Incorporation

High-resolution magic angle spinning (HR-MAS) NMR is a suitable technique for monitoring solid-phase peptide synthesis (SPPS) in real-time. This allows for direct observation of the resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Ser(tBu)-OH

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Deuterated N,N-Dimethylformamide (DMF-d₇)

  • HR-MAS NMR rotor

Procedure:

  • Swell the peptide-resin in DMF-d₇.

  • Acquire a baseline ¹H NMR spectrum of the resin with the free N-terminus.

  • In a separate vial, pre-activate Fmoc-Ser(tBu)-OH with coupling reagents and DIPEA in DMF-d₇.

  • Add the activated amino acid solution to the resin in the NMR tube.

  • Acquire a series of ¹H NMR spectra over time to monitor the disappearance of the free N-terminal amine signal and the appearance of new signals corresponding to the incorporated Fmoc-Ser(tBu)-OH residue.

  • Following completion of the coupling reaction, wash the resin and proceed with Fmoc deprotection.

  • After deprotection, introduce the acetylating agent (e.g., acetic anhydride) and monitor the appearance of the N-acetyl signal at approximately 2.0 ppm.

Visualization of the Validation Workflow

G Workflow for NMR Validation of this compound Incorporation cluster_0 Solid-Phase Peptide Synthesis cluster_1 NMR Analysis A Resin with free amine B Couple Fmoc-Ser(tBu)-OH A->B F Baseline ¹H NMR (Free Amine) A->F C Fmoc Deprotection B->C G ¹H NMR Monitoring (Incorporation) B->G Monitor Coupling D Acetylation C->D E Cleavage and Purification D->E H ¹H NMR Confirmation (Acetylation) D->H Confirm Acetylation I Final Product ¹H & ¹³C NMR E->I Characterize Final Peptide

Caption: Workflow for NMR-based validation of this compound incorporation.

Comparison with Alternative Validation Methods

While NMR provides detailed structural information, other techniques are also routinely employed to monitor peptide synthesis and validate the incorporation of amino acids.

Method Principle Advantages Disadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.Non-destructive, provides real-time data, gives unambiguous structural confirmation.Requires specialized equipment, lower sensitivity compared to MS, can be complex to interpret.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase.[2]High resolution, quantitative, widely available.[2]Destructive, provides limited structural information, co-elution can be an issue.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.[3]High sensitivity, provides accurate molecular weight, can be coupled with LC for complex mixtures.[3][4]Destructive, does not provide information on the position of incorporation without fragmentation (MS/MS).
Colorimetric Assays (e.g., Kaiser Test) A chemical reaction that produces a color change in the presence of a specific functional group (e.g., primary amines).Simple, rapid, and cost-effective for detecting the presence of free amines.Qualitative or semi-quantitative, can give false positives, not specific to the incorporated amino acid.

Signaling Pathway for Method Selection

The choice of validation method often depends on the specific requirements of the research, including the need for detailed structural information, the quantity of material available, and access to instrumentation.

G Decision Pathway for Selecting a Validation Method A Need for Validation B Real-time monitoring and structural detail? A->B C NMR Spectroscopy B->C Yes D High-throughput screening or routine check? B->D No H Final Product Confirmation C->H E HPLC / MS D->E Yes F Qualitative check for coupling completion? D->F No E->H G Colorimetric Assay F->G Yes F->H No G->B

Caption: Decision-making pathway for selecting an appropriate validation method.

References

A Comparative Guide to Purity Assessment of Crude Peptides Synthesized with Ac-Ser(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of building blocks is a critical determinant of the final product's purity, yield, and biological activity. This guide provides an objective comparison of the purity profiles of crude peptides synthesized using N-acetyl-L-serine(O-tert-butyl) (Ac-Ser(tBu)-OH) against the more conventional Fmoc-Ser(tBu)-OH. The data presented herein is based on typical outcomes in solid-phase peptide synthesis (SPPS), offering a baseline for what to expect and how to approach purity assessment.

The use of an N-terminal acetyl group in place of the Fmoc group can be advantageous in specific applications, such as mimicking protein N-termini or enhancing peptide stability. However, this choice impacts the synthesis strategy and can influence the impurity profile of the crude product.

Comparative Purity Analysis

The purity of crude peptides is a direct reflection of the efficiency of the coupling and deprotection steps during SPPS, as well as the stability of the protecting groups. Below is a summary of expected purity levels and common impurities when using this compound compared to the standard Fmoc-Ser(tBu)-OH.

ParameterThis compoundFmoc-Ser(tBu)-OHRationale & Implications
Expected Crude Purity 60-80%70-90%The slightly lower expected purity for this compound can be attributed to potential challenges in ensuring complete coupling of the first amino acid to the resin and the possibility of side reactions associated with the acetyl group under certain conditions.
Common Impurities - Deletion sequences- Truncated sequences- Diastereomers (racemization)- Side-reaction products- Deletion sequences- Truncated sequences- Incompletely deprotected species- Diastereomers (racemization)Both methods are susceptible to standard SPPS impurities like deletion and truncated sequences[1]. Racemization can occur, particularly with certain amino acids[2]. The key difference lies in the N-terminal protecting group and its removal, which can influence the overall impurity profile.
Key Side Reactions Over-activation leading to unwanted acylationAspartimide formation in Asp-Ser sequencesOver-activation of the carboxylic acid can lead to side reactions[3]. For Fmoc-based synthesis, aspartimide formation is a known issue, especially in sequences containing Asp-Ser[2].

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the data presented. The following are standard protocols for peptide synthesis, purification, and analysis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a model peptide using a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (for Fmoc-protected amino acids):

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

  • Amino Acid Coupling:

    • For This compound (as the first amino acid): Pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF. Add to the resin and shake for 2 hours.

    • For subsequent Fmoc-amino acids: Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF. Add to the resin and shake for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: After each coupling step, wash the resin with DMF (5 times).

  • Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

  • Final Deprotection (for Fmoc-protected peptides): Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

Purity Assessment Protocols

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of crude peptides by separating them based on hydrophobicity[4].

  • Sample Preparation: Dissolve the crude peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a water/acetonitrile mixture. Filter the sample through a 0.22 µm syringe filter[4].

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[5].

    • Mobile Phase A: 0.1% TFA in water[1].

    • Mobile Phase B: 0.1% TFA in acetonitrile[1].

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point[6].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214-220 nm (for the peptide backbone)[4].

  • Data Analysis: Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks, expressed as a percentage[4].

2. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the target peptide and to identify impurities[7].

  • Sample Preparation: The peptide solution from the HPLC analysis or a separately prepared solution can be used.

  • Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometers are commonly used[7].

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of the target peptide. Analyze other peaks to identify potential impurities.

3. Amino Acid Analysis (AAA)

AAA is used to determine the amino acid composition and quantify the peptide content[8].

  • Hydrolysis: Hydrolyze the peptide sample in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids[9].

  • Derivatization (optional but common): Derivatize the amino acids to facilitate their separation and detection[10].

  • Chromatography: Separate the amino acids using ion-exchange or reversed-phase chromatography[10].

  • Quantification: Quantify each amino acid by comparing its peak area to that of a known standard. The relative ratios of the amino acids should match the theoretical composition of the target peptide[8].

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key stages of peptide synthesis and purity analysis.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Resin Resin Swelling Deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) Resin->Deprotection Coupling Amino Acid Coupling (this compound or Fmoc-AA-OH) Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection (TFA Cocktail) Washing->Cleavage Final Cycle Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Diagram 1: Solid-Phase Peptide Synthesis Workflow.

Purity_Analysis_Workflow cluster_analysis Purity and Identity Assessment Crude_Peptide Crude Peptide Sample RP_HPLC RP-HPLC Analysis (Purity Assessment) Crude_Peptide->RP_HPLC MS Mass Spectrometry (Identity Confirmation) Crude_Peptide->MS AAA Amino Acid Analysis (Composition & Quantification) Crude_Peptide->AAA Purified_Peptide Purified Peptide RP_HPLC->Purified_Peptide If purity meets spec Report Certificate of Analysis MS->Report AAA->Report Purified_Peptide->Report

References

A Researcher's Guide to Alternatives for AC-Ser(tbu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protected amino acid building blocks is critical to achieving high yields and purity. This guide provides a comprehensive evaluation of alternatives to N-acetyl-O-tert-butyl-L-serine (AC-Ser(tbu)-OH), a commonly used building block. We will delve into a comparative analysis of performance, supported by experimental data and detailed protocols, to aid in the strategic selection of reagents for specific applications.

This compound is a derivative of the amino acid serine where the N-terminus is protected by an acetyl (Ac) group and the side-chain hydroxyl is protected by a tert-butyl (tBu) group. It is primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide and protein chemistry. The selection of protecting groups is paramount to prevent unwanted side reactions and to ensure the integrity of the final peptide.

Performance Comparison of N-Terminal Protecting Groups for Ser(tBu)-OH

The N-terminal protecting group influences the solubility, coupling efficiency, and susceptibility to racemization of the amino acid derivative. While the acetyl group in this compound is a simple and cost-effective choice, other acyl groups and more sophisticated protecting groups offer distinct advantages.

Table 1: Comparison of N-Terminal Protected Ser(tBu)-OH Derivatives

N-Terminal Protecting GroupAbbreviationKey Features & Performance Characteristics
AcetylAc- Simple, low-cost. - Can sometimes lead to poor solubility of the protected amino acid. - Susceptible to racemization under certain coupling conditions.
PropionylPr- Slightly more sterically hindered than acetyl, which can sometimes reduce racemization. - May offer slightly improved solubility compared to the acetyl derivative.
BenzoylBz- Aromatic nature can influence peptide conformation and solubility. - Generally more resistant to premature cleavage than smaller acyl groups.
tert-ButoxycarbonylBoc- A standard protecting group in Boc-SPPS. - Readily cleaved by mild acids like trifluoroacetic acid (TFA). - Generally provides good solubility to the protected amino acid.
9-FluorenylmethyloxycarbonylFmoc- The cornerstone of Fmoc-SPPS. - Cleaved by a secondary amine, typically piperidine, providing an orthogonal protection strategy to the acid-labile tBu group. - Offers good solubility and is widely used for the synthesis of a broad range of peptides.

Experimental Evaluation of Alternatives

To provide a practical comparison, we outline a general experimental workflow to evaluate the performance of different N-acyl-Ser(tBu)-OH derivatives in the synthesis of a model peptide.

Experimental Workflow for Comparative Analysis

G cluster_0 Peptide Synthesis cluster_1 Cleavage and Deprotection cluster_2 Analysis Resin_Swelling Resin Swelling Deprotection N-terminal Deprotection Resin_Swelling->Deprotection 1. Prepare resin Coupling Coupling of N-acyl-Ser(tBu)-OH derivative Deprotection->Coupling 2. Expose N-terminus Capping Capping (Optional) Coupling->Capping 3. Introduce Ser derivative Chain_Elongation Peptide Chain Elongation Capping->Chain_Elongation 4. Block unreacted sites Cleavage Cleavage from Resin Chain_Elongation->Cleavage 5. Complete peptide sequence Precipitation Peptide Precipitation Cleavage->Precipitation 6. Release peptide Purification Crude Peptide Purification (RP-HPLC) Precipitation->Purification 7. Isolate crude peptide Characterization Peptide Characterization (Mass Spectrometry) Purification->Characterization 8. Obtain pure peptide Racemization_Analysis Racemization Analysis (Chiral HPLC) Characterization->Racemization_Analysis 9. Confirm identity and purity

Caption: Experimental workflow for the comparative evaluation of N-acyl-Ser(tbu)-OH derivatives.

Detailed Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a model peptide on a rink amide resin.

  • Resin Swelling: Swell the rink amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate tube, dissolve 3 equivalents of the desired N-acyl-Ser(tBu)-OH derivative and 2.9 equivalents of a coupling agent (e.g., HBTU) in DMF.

    • Add 6 equivalents of a base (e.g., N,N-diisopropylethylamine - DIPEA) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described above.

2. Peptide Cleavage and Deprotection

  • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry under a stream of nitrogen.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the tBu and other acid-labile side-chain protecting groups.

  • Filter the resin and collect the TFA solution containing the peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

3. HPLC Analysis for Racemization

The extent of racemization of the serine residue can be quantified by chiral HPLC analysis of the crude peptide.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • HPLC System:

    • Column: A chiral stationary phase (CSP) column (e.g., a crown ether-based or cyclodextrin-based column).

    • Mobile Phase: An isocratic or gradient system of an aqueous buffer (e.g., perchloric acid solution) and an organic modifier (e.g., methanol or acetonitrile). The exact conditions will depend on the specific column and peptide.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at 214 nm.

  • Analysis: The L- and D-isomers of the peptide will elute as separate peaks. The percentage of racemization can be calculated by integrating the peak areas of the two diastereomers.

Application in Cellular Signaling Pathways

N-terminal acetylation is a common post-translational modification that can significantly impact a protein's function, stability, and subcellular localization.[1] Synthetic peptides containing N-acetylated serine residues can be valuable tools to probe and modulate cellular signaling pathways.

N-acetylated Peptides in Kinase Signaling

Many protein kinases are regulated by phosphorylation of serine, threonine, or tyrosine residues. Synthetic peptides containing N-acetylated serine can act as substrates or inhibitors of specific kinases, thereby influencing downstream signaling cascades such as the MAPK and PI3K/Akt pathways.[2][3][4]

G cluster_0 MAPK Signaling Pathway cluster_1 PI3K/Akt Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response Transcription_Factors->Cellular_Response Growth_Factor2 Growth Factor Receptor2 Receptor Tyrosine Kinase Growth_Factor2->Receptor2 PI3K PI3K Receptor2->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream_Targets Downstream Targets Akt->Downstream_Targets Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival NAc_Peptide N-Ac-Ser Peptide Inhibitor NAc_Peptide->MEK Inhibits NAc_Peptide->Akt Inhibits

Caption: N-acetyl-serine containing peptides as potential inhibitors of the MAPK and PI3K/Akt signaling pathways.

By systematically evaluating alternatives to this compound, researchers can optimize their peptide synthesis strategies for specific applications, leading to the development of novel therapeutics and research tools. The choice of N-terminal protecting group should be guided by considerations of solubility, coupling efficiency, and the potential for racemization, with the experimental protocols outlined in this guide providing a framework for making informed decisions.

References

Safety Operating Guide

Proper Disposal of AC-Ser(tbu)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of AC-Ser(tbu)-OH (N-acetyl-O-tert-butyl-L-serine), a reagent commonly utilized in peptide synthesis and drug development. Adherence to these protocols is essential for maintaining a safe research environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). While some safety data sheets for similar compounds indicate they are not classified as hazardous substances, it is best practice to handle all chemicals with care to minimize any potential risk.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety GogglesSplash-proof
Hand Protection GlovesChemical-resistant (e.g., nitrile)
Body Protection Lab CoatTo prevent skin contact
Respiratory Dust RespiratorRecommended if generating dust

Note: For significant spills or when handling large quantities, consult with your institution's Environmental Health and Safety (EHS) department for guidance on additional protective measures.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as chemical waste in accordance with federal, state, and local environmental regulations.[3] Never dispose of chemicals down the sanitary sewer system.[4]

  • Waste Collection:

    • Place all solid this compound waste into a designated and clearly labeled waste container suitable for solid chemical waste.

    • Include any materials used for cleaning up spills, such as absorbent pads and contaminated gloves, in the same container.[5]

    • The container must have a secure lid to prevent the release of dust or vapors.[5]

  • Spill Management:

    • For small spills: Carefully use a spatula or brush to transfer the spilled material into the designated waste disposal container.[5]

    • For large spills: Use a shovel to place the material into a suitable waste container.[5] Avoid generating dust during the cleanup process. It is advisable to have a spill kit readily available in the laboratory.

  • Container Labeling and Storage:

    • Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution's EHS department.[5]

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the chemical waste through your institution's approved EHS waste management vendor.[5] To do this, you will likely need to submit a hazardous waste pickup request.[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Labeling & Temporary Storage cluster_3 Final Disposal start Start: this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_solid Place solid waste in a designated, sealed container. ppe->collect_solid collect_contaminated Include contaminated materials (e.g., gloves, wipes). collect_solid->collect_contaminated label_container Label container clearly: 'this compound Waste' collect_contaminated->label_container store Store in a secure, designated waste area. label_container->store contact_ehs Contact Institutional EHS for waste pickup. store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling AC-Ser(tbu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling AC-Ser(tbu)-OH (N-Acetyl-O-tert-butyl-L-serine). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on safety protocols for structurally similar amino acid derivatives and general best practices for handling fine chemical powders in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Given that this compound is a fine solid, the primary risks include inhalation of dust particles and exposure to skin and eyes. While not classified as a hazardous substance by all suppliers, it is crucial to handle it with care to minimize any potential health effects. The recommended PPE is summarized in the table below.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Goggles or Safety GlassesShould be worn at all times to protect from dust particles. A face shield may be necessary for larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended to prevent skin contact. Gloves should be inspected before use and removed properly to avoid contamination.
Body Protection Laboratory CoatA long-sleeved lab coat is mandatory to protect skin and clothing from contamination. For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Fume Hood or RespiratorAll handling of powdered this compound, especially weighing and transferring, should be conducted in a certified chemical fume hood to control dust. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for both safety and maintaining the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

2. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is donned correctly.

  • Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation of dust.

  • Use appropriate tools, such as spatulas and weigh boats, for transferring the powder.

  • To avoid creating dust, handle the powder gently.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

3. Spill and Exposure Procedures:

  • Minor Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a sealed container for hazardous waste disposal.

  • Skin Contact: If the chemical comes into contact with skin, immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.

  • Eye Contact: In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: If dust is inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.

Disposal Plan

The disposal of this compound and its containers must be handled responsibly to prevent environmental contamination.

  • Unused Compound: Dispose of unused or expired this compound as hazardous chemical waste. It should be placed in a clearly labeled and sealed container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, should be considered hazardous waste and disposed of in a designated, labeled container.[3][4]

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not dispose of these solutions down the drain.[3]

  • Container Disposal: Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and regulations.

Experimental Workflow and Safety Procedures

Below is a diagram illustrating the logical flow for safely handling this compound in a laboratory setting.

prep Preparation - Don PPE - Prepare Fume Hood weigh Weighing - Handle gently - Use appropriate tools prep->weigh dissolve Dissolution (if applicable) - Add solid to solvent slowly weigh->dissolve reaction Reaction/Use weigh->reaction Direct use of solid spill Spill Response weigh->spill dissolve->reaction dissolve->spill cleanup Cleanup - Decontaminate surfaces reaction->cleanup reaction->spill disposal Waste Disposal - Segregate waste - Label containers cleanup->disposal cleanup->spill end End of Procedure - Remove PPE - Wash hands disposal->end spill->disposal

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.